Trh-amc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKTPVHFSNFMB-UFYCRDLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorogenic Probe TRH-AMC: A Technical Guide to its Mechanism of Action and Application in Pyroglutamyl-Peptidase II Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Thyrotropin-Releasing Hormone-7-Amido-4-methylcoumarin (TRH-AMC) and its application as a fluorogenic substrate for the enzyme Pyroglutamyl-peptidase II (PPII). This document details the enzymatic kinetics, experimental protocols for its use, and its role in the broader context of TRH signaling and inhibitor screening.
Core Mechanism of Action: A Fluorogenic Tool for a Specific Peptidase
This compound is a synthetic compound designed as a highly specific substrate for Pyroglutamyl-peptidase II (EC 3.4.19.6), also known as TRH-degrading ectoenzyme. PPII is a zinc-dependent metallopeptidase that plays a crucial role in the inactivation of Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2) in the extracellular space.[1]
The mechanism of action of this compound is centered on the enzymatic cleavage of the amide bond between the C-terminal proline residue of the TRH peptide sequence and the fluorescent aminomethylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by PPII, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the continuous and sensitive monitoring of PPII activity.
The specificity of this interaction is paramount. PPII exhibits a narrow substrate specificity, primarily targeting the pGlu-His bond of TRH and closely related peptides.[2] This ensures that in most biological contexts, the fluorescence generated from this compound cleavage can be directly attributed to PPII activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the interaction of this compound and other relevant compounds with Pyroglutamyl-peptidase II.
Table 1: Kinetic Parameters of Selected PPII Substrates
| Substrate | K_m_ (μM) | V_max_ (relative to TRH) | Source Organism of PPII |
| TRH (pGlu-His-Pro-NH₂) | 40 | 100% | Guinea-pig brain[2] |
| Glp-Asn-Pro-AMC | 0.97 (K_i_) | Not applicable (Inhibitor) | Porcine brain[3] |
Note: The K_m_ for this compound is not explicitly stated in the reviewed literature, but the structurally similar competitive inhibitor Glp-Asn-Pro-AMC has a K_i_ of 0.97 μM. Assays are typically run with this compound at a concentration of 5 μM, suggesting the K_m_ is in the low micromolar range.
Table 2: Inhibitory Constants (K_i_) of Competitive Inhibitors for PPII
| Inhibitor | K_i_ (μM) | Source Organism of PPII |
| Glp-Asn-Pro-NH₂ | 17.5 | Porcine brain[3] |
| Glp-Asn-Pro-AMC | 0.97 | Porcine brain[3] |
| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | 0.001 | Porcine brain |
| CPHNA | 8 | Not Specified |
| Luliberin (pGlu-His-Trp) | 20 | Guinea-pig brain[2] |
Experimental Protocols
Continuous Fluorometric Assay for PPII Activity
This protocol is adapted from methodologies used for purified PPII from porcine brain.
Materials:
-
Purified Pyroglutamyl-peptidase II
-
This compound (substrate)
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 5 μM) in Assay Buffer.
-
Prepare stock solutions of test inhibitors in DMSO. Create a dilution series to determine IC₅₀ or K_i_ values.
-
Dilute the purified PPII enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution or vehicle control (e.g., DMSO)
-
PPII enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in the fluorometer, pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) with readings taken at regular intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the K_i_ for competitive inhibitors, use the following equation, where v_i_ and v_o_ are the initial rates in the presence and absence of the inhibitor, [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m_ is the Michaelis-Menten constant for the substrate: v_i_ / v_o_ = [I] / ([I] + K_i_ * (1 + [S] / K_m_))
-
Visualizations
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
Caption: TRH signaling cascade initiated by G-protein coupled receptor activation.
Experimental Workflow for PPII Inhibition Assay using this compound
Caption: Workflow for determining PPII inhibition using the this compound fluorogenic assay.
Logical Relationship of this compound Mechanism of Action
Caption: Enzymatic cleavage of this compound by PPII leads to a fluorescent signal.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of and kinetic studies on a narrow specificity synaptosomal membrane pyroglutamate aminopeptidase from guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TRH-AMC: Substrate Specificity and Enzyme Kinetics for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate, Thyrotropin-Releasing Hormone-7-Amido-4-methylcoumarin (TRH-AMC), with a focus on its substrate specificity and the enzyme kinetics of its cleavage by key peptidases. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of neuropeptide metabolism and the development of therapeutic agents targeting associated enzymes.
Introduction: The Significance of TRH and its Metabolism
Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical neuroendocrine mediator. Beyond its primary role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary, TRH functions as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. The biological activity of TRH is tightly controlled by its enzymatic degradation. Several peptidases have been identified that cleave TRH, thereby terminating its signaling. Understanding the substrate specificity and kinetic properties of these enzymes is paramount for the development of inhibitors that can prolong the therapeutic effects of TRH or modulate its physiological functions.
This compound serves as a valuable tool for studying these TRH-degrading enzymes. It is a fluorogenic substrate where the native TRH sequence is linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the bond between the proline and AMC releases the highly fluorescent AMC moiety, providing a sensitive and continuous method for monitoring enzyme activity.
Key Enzymes in TRH Metabolism
Three primary enzymes are implicated in the metabolism of TRH and are relevant to the study of this compound cleavage:
-
Pyroglutamyl-peptidase II (PPII): Also known as TRH-degrading ectoenzyme, PPII (EC 3.4.19.6) is a membrane-bound metalloenzyme with a remarkably high and narrow specificity for TRH.[1] It catalyzes the hydrolysis of the pGlu-His bond, inactivating the hormone.
-
Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP): PEP (EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).
-
Thimet Oligopeptidase (TOP): TOP (EC 3.4.24.15) is a metalloendopeptidase that hydrolyzes a variety of small bioactive peptides, generally between 5 and 17 amino acids in length.[2][3]
Substrate Specificity of TRH-Degrading Enzymes
The substrate specificity of these enzymes dictates their physiological roles and their potential as therapeutic targets.
Pyroglutamyl-peptidase II (PPII): PPII exhibits a very stringent substrate specificity, almost exclusively targeting TRH.[1] This high degree of specificity is a key characteristic that distinguishes it from other peptidases.
Prolyl Endopeptidase (POP): POP has a broader substrate specificity compared to PPII. Its primary requirement is a proline residue at the P1 position of the substrate. It shows a preference for uncharged residues at the P1' and P2' positions.[4]
Thimet Oligopeptidase (TOP): TOP displays a broader substrate range than PPII but is constrained by the size of the peptide. It preferentially cleaves oligopeptides and the specific cleavage site can vary depending on the substrate. For some substrates, TOP shows a preference for cleavage near the C-terminus.[3]
Enzyme Kinetics of this compound Cleavage
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of enzyme-substrate interaction and catalytic efficiency.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Conditions |
| Plasma TRH-degrading enzyme (likely PPII) | TRH | 4.1 | - | - | Rat Plasma |
| Thimet Oligopeptidase (TOP) | Various fluorogenic peptides | 0.2 - 10 | 0.1 - 1 | - | General range |
| Prolyl Endopeptidase (POP) from Sphingomonas capsulata | Z-Gly-Pro-pNA | 150 | - | - | pH 7.5, 30°C |
| Prolyl Endopeptidase (POP) from Flavobacterium meningosepticum | Z-Gly-Pro-pNA | 80 | - | - | pH 7.5, 30°C |
Experimental Protocols
Continuous Fluorometric Assay for this compound Cleavage
This protocol describes a general method for continuously monitoring the activity of TRH-degrading enzymes using this compound.
Materials:
-
Purified enzyme (e.g., PPII, POP, or TOP)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Assay Buffer: Prepare a suitable assay buffer and ensure it is at the optimal pH and temperature for the enzyme being tested.
-
Prepare Substrate Dilutions: Dilute the this compound stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., from 0.1 to 10 times the expected Km).
-
Prepare Enzyme Solution: Dilute the purified enzyme in assay buffer to a concentration that will yield a linear rate of fluorescence increase over a reasonable time course (e.g., 10-60 minutes). The optimal enzyme concentration should be determined empirically.
-
Set up the Assay:
-
Add a fixed volume of the enzyme solution to each well of the 96-well microplate.
-
To initiate the reaction, add a corresponding volume of the this compound substrate dilution to each well. The final volume in each well should be consistent.
-
Include control wells containing:
-
Substrate and assay buffer (no enzyme) to measure background fluorescence.
-
Enzyme and assay buffer (no substrate) to measure any intrinsic enzyme fluorescence.
-
-
-
Measure Fluorescence: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature. Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product (AMC) formed per unit time using a standard curve of free AMC.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates the typical workflow for determining the kinetic parameters of an enzyme using a fluorogenic substrate like this compound.
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Signaling Pathways
TRH Signaling Pathway
TRH initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate a variety of downstream cellular processes.
Caption: Canonical TRH signaling pathway.
Conclusion
This compound is an indispensable tool for the characterization of enzymes involved in TRH metabolism. This guide has provided an in-depth overview of the substrate specificity and enzyme kinetics of key TRH-degrading enzymes, along with detailed experimental protocols and a summary of the relevant signaling pathway. The presented information is intended to support researchers and drug development professionals in their efforts to understand the intricate regulation of TRH signaling and to design novel therapeutic strategies targeting this important neuroendocrine system. Further research to determine the precise kinetic constants of PPII and POP with this compound will be invaluable for a more complete quantitative understanding.
References
The Discovery and Synthesis of Trh-amc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-proline amide (pGlu-His-Pro-NH₂), plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. The biological activity of TRH is tightly controlled by its enzymatic degradation. A key enzyme in this process is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II. To study the kinetics of this enzyme and to screen for potential inhibitors, a sensitive and continuous assay is required. This has led to the development of fluorogenic substrates, among which Thyrotropin-releasing hormone-7-amido-4-methylcoumarin (Trh-amc) has emerged as a valuable tool. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with experimental protocols and quantitative data.
Discovery of this compound as a Fluorogenic Substrate
The discovery of this compound, also referred to as pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA), was driven by the need for a continuous and sensitive method to measure the activity of the TRH-degrading ectoenzyme (TRH-DE). Prior to its development, assays for TRH-DE were often discontinuous, making it challenging to obtain reliable initial rate measurements for kinetic studies.
The innovation lay in coupling the cleavage of a TRH analogue to the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The principle of the assay is a two-step enzymatic reaction. First, TRH-DE cleaves the N-terminal pyroglutamyl residue from this compound, releasing His-Pro-AMC. Subsequently, a second enzyme, dipeptidyl peptidase IV (DPP-IV), which is added to the assay mixture in excess, cleaves the His-Pro dipeptide from His-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence over time provides a direct and continuous measure of TRH-DE activity.
This coupled enzyme assay allows for rapid and reliable kinetic analysis of TRH-DE and is particularly well-suited for high-throughput screening of potential enzyme inhibitors.
Quantitative Data
The utility of this compound as a substrate for TRH-DE is defined by its kinetic parameters. The Michaelis constant (Kₘ), which represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ), is a key indicator of the affinity of the enzyme for the substrate.
| Substrate | Enzyme | Kₘ (μM) | Assay Type |
| This compound (TRH-MCA) | TRH-DE | 3.4 ± 0.7 | Discontinuous |
| This compound (TRH-MCA) | TRH-DE | 3.8 ± 0.5 | Continuous |
Table 1: Kinetic parameters for the hydrolysis of this compound by TRH-DE.
Experimental Protocols
Enzymatic Assay for TRH-DE Activity using this compound
This protocol describes a continuous, coupled enzyme assay for measuring TRH-DE activity.
Materials:
-
This compound (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin)
-
Dipeptidyl peptidase IV (DPP-IV)
-
TRH-DE source (e.g., purified enzyme, cell membrane preparation)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer capable of excitation at ~380 nm and emission at ~460 nm
-
96-well black microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound, DPP-IV, and the TRH-DE enzyme source in the assay buffer.
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the DPP-IV solution to each well to a final concentration sufficient to ensure it is not rate-limiting.
-
Add the TRH-DE enzyme source to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the microplate in the fluorometer and begin continuous measurement of the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for a defined period.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot. The rate of AMC release is proportional to the TRH-DE activity.
Synthesis of this compound
The synthesis of this compound (pyroglutamyl-histidyl-prolyl-7-amido-4-methylcoumarin) is a multi-step process that involves the synthesis of the TRH peptide followed by its coupling to the fluorophore, 7-amino-4-methylcoumarin (AMC). A common approach is to use solid-phase peptide synthesis (SPPS) for the peptide backbone followed by solution-phase coupling to AMC.
Part 1: Solid-Phase Synthesis of Pyroglutamyl-Histidyl-Proline (pGlu-His-Pro)
Materials:
-
Fmoc-Pro-Wang resin (or other suitable resin for C-terminal proline)
-
Fmoc-His(Trt)-OH (or other suitably protected histidine)
-
pGlu-OH (Pyroglutamic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Histidine Coupling:
-
Pre-activate Fmoc-His(Trt)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the protecting group from the newly added histidine.
-
Pyroglutamic Acid Coupling:
-
Pre-activate pGlu-OH using HBTU, HOBt, and DIPEA in DMF.
-
Add the activated pyroglutamic acid solution to the deprotected dipeptide-resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude pGlu-His-Pro peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the pGlu-His-Pro peptide as a white powder.
Part 2: Coupling of pGlu-His-Pro to 7-Amino-4-methylcoumarin (AMC)
Materials:
-
Purified pGlu-His-Pro peptide
-
7-Amino-4-methylcoumarin (AMC)
-
Coupling reagents: HBTU, HOBt, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
RP-HPLC for purification
Procedure:
-
Activation of the Peptide Carboxyl Group:
-
Dissolve the purified pGlu-His-Pro peptide in anhydrous DMF.
-
Add the coupling reagents (e.g., HBTU, HOBt, and DIPEA) to the peptide solution to activate the C-terminal carboxyl group of proline.
-
-
Coupling to AMC:
-
Dissolve 7-amino-4-methylcoumarin in anhydrous DMF.
-
Add the AMC solution to the activated peptide solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by RP-HPLC or LC-MS.
-
Once the reaction is complete, quench any remaining activated species with a small amount of water.
-
Remove the DMF under reduced pressure.
-
-
Purification of this compound:
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the this compound by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Visualizations
Caption: Coupled enzymatic assay for TRH-DE activity using this compound.
Caption: General workflow for the synthesis of this compound.
The Role of TRH-AMC in Neuropeptide Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-prolinamide (pGlu-His-Pro-NH2), is a crucial neuropeptide primarily known for its role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Beyond its endocrine functions, TRH acts as a neuromodulator in the central nervous system, influencing arousal, mood, and autonomic functions. The biological activity of TRH is tightly controlled by specific peptidases that degrade the neuropeptide, thereby terminating its signal. Two key enzymes involved in this process are Prolyl Endopeptidase (PEP) and Pyroglutamyl Peptidase II (PPII), also known as Thyroliberinase or TRH-degrading ectoenzyme.[2][3]
To investigate the intricate interplay between TRH and these degrading enzymes, researchers rely on sensitive and specific assay methodologies. A pivotal tool in this field is the fluorogenic substrate, L-Pyroglutamyl-L-histidyl-L-proline-7-amino-4-methylcoumarin (TRH-AMC). This synthetic analog of TRH is instrumental in the continuous monitoring of enzyme activity, enabling detailed kinetic studies and the screening of potential enzyme inhibitors. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this compound in neuropeptide interaction studies.
Core Concepts: The Fluorogenic Principle of this compound
This compound is designed to be non-fluorescent in its intact state. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached tripeptide. Enzymatic cleavage of the bond between the proline residue and the AMC moiety by enzymes such as prolyl endopeptidase releases the free AMC molecule. Liberated AMC exhibits strong fluorescence upon excitation at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme-catalyzed substrate hydrolysis, providing a real-time measurement of enzyme activity.
Key Enzymes in TRH Degradation
Prolyl Endopeptidase (PEP)
Prolyl endopeptidase (EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are generally shorter than 30 amino acids.[4] While not exclusively specific to TRH, PEP is considered a significant contributor to its degradation in the brain.[5] Altered PEP activity has been implicated in various neurological and psychiatric disorders, making it a target for drug development.[6]
Pyroglutamyl Peptidase II (PPII) / Thyroliberinase
Pyroglutamyl peptidase II (EC 3.4.19.6) is a membrane-bound metalloendopeptidase that exhibits high specificity for TRH.[3][7] It cleaves the pyroglutamyl-histidine bond of TRH, representing the primary inactivation pathway in the extracellular space.[8] Its restricted substrate specificity makes it a key regulator of TRH signaling and an attractive target for therapeutic intervention.[9][10]
Data Presentation: Quantitative Analysis of Enzyme Kinetics and Inhibition
The use of this compound allows for the precise determination of key kinetic parameters and inhibitor potencies. The following tables summarize representative quantitative data that can be obtained from such studies. Note: The following data are illustrative and may not represent a comprehensive list from all available literature. Researchers should consult specific publications for detailed experimental conditions.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | Source | Km (µM) | Vmax (relative units) |
| Pyroglutamyl Peptidase II | Porcine Brain | Value not explicitly stated, but 5 µM this compound is used in assays, suggesting Km is in this range. | Dependent on enzyme concentration and assay conditions. |
| Prolyl Endopeptidase | Bovine Brain | Data for this compound not readily available. Assays often use other substrates like Z-Gly-Pro-AMC. | Dependent on enzyme concentration and assay conditions. |
Table 2: Inhibition of Pyroglutamyl Peptidase II (PPII) Activity using this compound
| Inhibitor | Ki (nM) | Type of Inhibition |
| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | Specific value not provided, but shown to be a competitive inhibitor. | Competitive |
| pGlu-Asn-Pro-7-amido-4-methylcoumarin | Used in vivo to enhance TRH effects. | Competitive |
Table 3: Inhibition of Prolyl Endopeptidase (PEP) Activity
| Inhibitor | IC50 (nM) | Substrate Used |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | 0.079 - 11.8 | Z-Gly-Pro-AMC |
| Compound 6 (a boronic acid derivative) | Ki value determined, suggesting competitive inhibition. | Z-Gly-Pro-AMC |
| Z-Pro-prolinal | Potent inhibitor, but IC50 with this compound not specified. | Z-Gly-Pro-AMC |
Experimental Protocols
General Considerations
-
Reagent Purity: Ensure high purity of this compound, enzymes, and inhibitors.
-
Buffer Conditions: Optimize pH, ionic strength, and temperature for the specific enzyme being studied.
-
Instrumentation: A fluorescence plate reader or spectrofluorometer capable of excitation at ~380 nm and emission detection at ~460 nm is required.
-
Standard Curve: A standard curve using known concentrations of free AMC should be generated to convert relative fluorescence units (RFU) to the concentration of the product formed.
Protocol 1: Prolyl Endopeptidase (PEP) Activity Assay
This protocol is adapted from general fluorometric assays for PEP.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, 2.5 mM DTT, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Dilute purified or recombinant PEP in assay buffer to the desired concentration.
-
Inhibitor Solutions: Dissolve inhibitors in DMSO or an appropriate solvent to create a stock solution.
-
-
Assay Procedure:
-
Pipette 50 µL of assay buffer into the wells of a black, flat-bottom 96-well plate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations (or solvent control). Pre-incubate with the enzyme for a specified time if necessary.
-
Add 20 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of this compound (diluted in assay buffer to a final concentration, e.g., 50 µM).
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, vary the substrate concentration and plot V0 against [Substrate] to determine Km and Vmax using Michaelis-Menten kinetics.
-
For inhibition studies, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Pyroglutamyl Peptidase II (PPII) Activity Assay (Coupled Assay)
This is a coupled assay where the product of PPII cleavage of this compound is further cleaved to release AMC.[11]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
PPII Enzyme Solution: Dilute purified or recombinant PPII in assay buffer.
-
Dipeptidyl Peptidase IV (DPP-IV) Solution: Prepare a solution of partially purified bovine serum DPP-IV in assay buffer.
-
Inhibitor Solutions: Dissolve inhibitors in DMSO or an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer, 10 µL of DPP-IV solution, and 10 µL of the inhibitor solution or solvent control.
-
Add 10 µL of the PPII enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of this compound (diluted in assay buffer to a final concentration of 5 µM).[12]
-
Monitor the fluorescence increase as described in Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described for the PEP assay to determine kinetic parameters and inhibitor potencies for PPII.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: TRH Signaling Pathway.
dot
Caption: Enzymatic Cleavage of this compound.
dot
Caption: Experimental Workflow for Enzyme Assay.
Conclusion
This compound has proven to be an invaluable tool for dissecting the complexities of neuropeptide signaling, specifically in the context of TRH degradation. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, facilitating high-throughput screening of potential therapeutic agents that target prolyl endopeptidase and pyroglutamyl peptidase II. The detailed experimental protocols and data analysis frameworks provided in this guide offer a solid foundation for researchers to employ this compound effectively in their studies. By elucidating the kinetics of TRH degradation and identifying potent and specific inhibitors, the scientific community can pave the way for novel treatments for a range of endocrine and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 3. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 4. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes involved in the degradation of thyrotropin releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 10. Pyroglutamyl peptidase II inhibition enhances the analeptic effect of thyrotropin-releasing hormone in the rat medial septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Trh-amc in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial biochemical characterization of Thyrotropin-Releasing Hormone-7-amido-4-methylcoumarin (Trh-amc). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this fluorogenic substrate in biochemical assays, particularly for the study of its primary enzyme target, pyroglutamyl-peptidase II.
Core Principles and Applications
This compound is a synthetic substrate designed for the sensitive and continuous measurement of the activity of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme, also known as pyroglutamyl-peptidase II (PPII). This enzyme plays a critical role in the regulation of TRH signaling by catalyzing the removal of the N-terminal pyroglutamyl residue from TRH, leading to its inactivation.
The use of this compound in biochemical assays is predicated on the fluorogenic properties of the 7-amido-4-methylcoumarin (AMC) group. In its intact peptide form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the proline and AMC residues by PPII, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to determine enzyme activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound and its target enzyme, pyroglutamyl-peptidase II (PPII).
Table 1: Kinetic Parameters of this compound with PPII
| Substrate | Enzyme | Km (µM) | Assay Type | Reference |
| This compound (TRHMCA) | TRH-DE (PPII) | 3.4 ± 0.7 | Discontinuous | [1] |
| This compound (TRHMCA) | TRH-DE (PPII) | 3.8 ± 0.5 | Continuous Coupled | [1] |
Table 2: Inhibition Constants of PPII Inhibitors Determined using this compound
| Inhibitor | Ki (µM) | Assay Type | Reference |
| TRH | 35 ± 4 | Discontinuous | [1] |
| TRH-OH | 311 ± 31 | Discontinuous | [1] |
Experimental Protocols
This section provides a detailed methodology for a continuous, coupled fluorometric assay for measuring PPII activity using this compound. This assay is particularly useful for high-throughput screening of potential PPII inhibitors.[1]
Principle:
The assay relies on a two-step enzymatic reaction. In the first step, PPII cleaves this compound to produce His-Pro-AMC. In the second step, a coupling enzyme, dipeptidyl peptidase IV (DPP-IV), rapidly cleaves His-Pro-AMC to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the PPII activity.
Materials:
-
This compound (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin)
-
Pyroglutamyl-peptidase II (PPII), purified
-
Dipeptidyl peptidase IV (DPP-IV)
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5
-
96-well black microplates
-
Fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare working solutions of PPII and DPP-IV in Assay Buffer. The optimal concentration of each enzyme should be determined empirically.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
DPP-IV solution
-
PPII solution (or inhibitor for inhibition assays)
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the components to equilibrate.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the this compound solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (vo) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 or Ki values.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: TRH Signaling Pathway and its Regulation by PPII.
Caption: Workflow for the Continuous Coupled Fluorometric Assay.
References
TRH-AMC: A Technical Guide for Exploring Endocrine System Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin (TRH-AMC) is a fluorogenic substrate analog of Thyrotropin-Releasing Hormone (TRH). Its inherent fluorescence upon enzymatic cleavage makes it an invaluable tool for the sensitive and continuous measurement of Pyroglutamyl Peptidase II (PPII) activity. PPII, also known as TRH-degrading ectoenzyme, is the primary enzyme responsible for the inactivation of TRH in the extracellular space.[1][2] The specific nature of this enzyme-substrate interaction allows for precise investigation into the regulation of the hypothalamic-pituitary-thyroid (HPT) axis and other TRH-mediated signaling pathways within the endocrine system. This guide provides an in-depth overview of this compound's application, including detailed experimental protocols, quantitative data, and visualization of the relevant biological pathways.
Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of TRH and the inhibition constant for a TRH analog by Pyroglutamyl Peptidase II. While the direct Vmax for this compound is not explicitly available in the reviewed literature, the provided data for the natural substrate (TRH) and a closely related inhibitor offers a valuable comparative baseline for experimental design.
| Compound | Enzyme | Parameter | Value | Source |
| [pyroGlu-3H]-TRH | Rat TRH-DE (wild-type) | Specific Activity | 250 nmol·min⁻¹·mg⁻¹ (at 2 µM substrate) | [3] |
| L-pyroglutamyl-L-asparaginyl-L-prolineamide | Porcine Brain TRH-DE | Kᵢ | 17.5 µM | [4] |
| Glp-Asn-Pro-7-amido-4-methyl coumarin | Porcine Brain TRH-DE | Kᵢ | 0.97 µM | [4] |
Experimental Protocols
Continuous Coupled Fluorometric Assay for Pyroglutamyl Peptidase II (PPII) Activity
This protocol is adapted from methodologies described for the kinetic analysis of PPII.[4]
Principle:
The assay measures the fluorescence generated from the cleavage of the pyroglutamate residue from this compound by PPII. The release of the 7-amino-4-methylcoumarin (AMC) moiety results in a quantifiable increase in fluorescence. To ensure continuous measurement, a coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV), is included to rapidly cleave the initial product, His-Pro-AMC, thereby preventing product inhibition and ensuring the measured rate is solely dependent on PPII activity.
Materials:
-
This compound (Substrate)
-
Pyroglutamyl Peptidase II (PPII), purified enzyme or tissue homogenate
-
Dipeptidyl Peptidase IV (DPP-IV)
-
Potassium Phosphate Buffer (20 mM, pH 7.5)
-
Microplate Fluorometer (Excitation: ~380 nm, Emission: ~460 nm)
-
37°C Incubator for the microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in 20 mM potassium phosphate buffer (pH 7.5). A typical substrate concentration for initial experiments is 5 µM.[4]
-
Prepare solutions of PPII and an excess of DPP-IV in 20 mM potassium phosphate buffer (pH 7.5). The optimal concentrations of both enzymes should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
20 mM Potassium Phosphate Buffer (to final volume)
-
DPP-IV solution
-
PPII solution (or sample containing PPII activity)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately place the microplate in the fluorometer, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be optimized for AMC (typically around 380 nm and 460 nm, respectively).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic parameter determination (Km and Vmax), repeat the assay with varying concentrations of this compound. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
TRH Signaling Pathway
Caption: TRH signaling pathway initiated by ligand binding to its G-protein coupled receptor.
Experimental Workflow for PPII Activity Assay
Caption: Step-by-step workflow for the fluorometric assay of Pyroglutamyl Peptidase II activity.
Logical Relationship of this compound in Endocrine Research
Caption: The central role of this compound in studying PPII and its impact on endocrine regulation.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of TRH-AMC and Its Derivatives for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, biochemical properties, and applications of Thyrotropin-Releasing Hormone-7-Amino-4-Methylcoumarin (TRH-AMC) and its analogs, this guide provides a critical resource for scientists and researchers in neuropeptide signaling and drug discovery. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding and application of these important biochemical tools.
Introduction to this compound
Thyrotropin-Releasing Hormone (TRH) is a tripeptide (pGlu-His-Pro-NH2) that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. Its fluorogenic derivative, TRH-7-Amino-4-Methylcoumarin (this compound), is a valuable substrate for studying the activity of TRH-degrading ectoenzymes, such as pyroglutamyl-peptidase II (PPII). The enzymatic cleavage of the N-terminal pyroglutamate residue from this compound is the initial step in a cascade that ultimately leads to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC), providing a sensitive method for monitoring enzyme activity. This guide delves into the specifics of this compound and its derivatives, offering a technical overview for their effective use in research and development.
Quantitative Data on this compound Derivatives
Table 1: Inhibition Constants (Ki) of this compound Derivatives against Pyroglutamyl-Peptidase II (PPII)
| Compound | Ki (μM) | Enzyme Source |
| Glp-Asn-Pro-AMC | 0.97[1] | Porcine brain[1] |
| Glp-Asn-Pro-NH2 | 17.5[1] | Porcine brain[1] |
Table 2: Binding Affinities (Ki) and Signaling Potencies (EC50) of TRH Analogs at TRH Receptors (TRH-R1 and TRH-R2) [1]
| Analog (Structure) | TRH-R1 Ki (μM) | TRH-R2 Ki (μM) | TRH-R1 EC50 (μM) | TRH-R2 EC50 (μM) |
| TRH | 0.02 | 0.02 | 0.01 | 0.003 |
| Analog 21a ((R)-Ocp-His(2-CH3)-Pro-NH2) | 0.17 | 0.016 | 0.05 | 0.0021 |
| Analog 10a (pGlu-His(2-C3H7)-Pro-NH2) | 0.32 | 0.17 | 0.29 | 0.027 |
| Analog 10f (pGlu-His(2-cyclohexyl)-Pro-NH2) | 0.34 | 0.14 | 0.34 | 0.48 |
Note: This table presents a selection of data from a larger study to illustrate the impact of modifications on receptor affinity and potency. For a comprehensive list of analogs, refer to the source publication.[1]
Experimental Protocols
Synthesis of this compound
Fluorimetric Assay for Pyroglutamyl-Peptidase II (PPII) Activity using this compound
This assay is based on the enzymatic hydrolysis of the fluorogenic substrate
Method 1: Enzymatic Liberation of AMC [4]
-
Reaction Mixture:
-
This compound substrate
-
Purified or partially purified pyroglutamyl-peptidase II
-
Partially purified bovine serum dipeptidyl aminopeptidase type-IV
-
Assay Buffer: 20 mM potassium phosphate buffer, pH 7.5.[1]
-
-
Incubation: Incubate the reaction mixture at 37°C.[1]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The excitation and emission wavelengths for free AMC are typically around 341 nm and 441 nm, respectively.[5]
Method 2: Non-Enzymatic Liberation of AMC by Cyclization [4]
-
Initial Enzymatic Reaction:
-
Incubate this compound with pyroglutamyl-peptidase II in the assay buffer at 37°C.
-
-
Heat-Induced Cyclization: After the initial incubation, heat the reaction mixture for up to 2 hours at 80°C. This promotes the non-enzymatic cyclization of the His-Pro-AMC metabolite to cyclo(His-Pro) and liberates free AMC.
-
Fluorescence Measurement: After cooling, measure the fluorescence of the liberated AMC as described in Method 1.
Signaling Pathways
TRH initiates its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and in some species, TRH receptor 2 (TRH-R2). Upon ligand binding, the receptor activates the Gq/G11 family of G proteins, triggering a cascade of intracellular signaling events.
Caption: TRH signaling pathway initiated by receptor binding.
The binding of TRH to its receptor leads to the activation of phospholipase C-β (PLCβ) via the Gαq/11 subunit. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway and, in the pituitary, the synthesis and release of thyroid-stimulating hormone (TSH).
Caption: Experimental workflow for the this compound assay.
This guide provides a foundational understanding of this compound and its derivatives, offering valuable data and protocols for researchers. Further investigation is warranted to fully elucidate the kinetic properties of this compound and to develop a standardized, detailed synthesis protocol. The continued exploration of TRH analogs will undoubtedly contribute to a deeper understanding of neuropeptide signaling and the development of novel therapeutics.
References
- 1. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. The development of two fluorimetric assays for the determination of pyroglutamyl aminopeptidase type-II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untitled Document [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for the Continuous Fluorometric Assay of Prolyl Endopeptidase using TRH-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones, including Thyrotropin-releasing hormone (TRH). Its involvement in various physiological processes, including neurological functions, has made it a significant target for drug discovery.[1] Continuous enzyme assays are vital for studying enzyme kinetics and for high-throughput screening of potential inhibitors.[2][3] This document provides a detailed protocol for a continuous enzyme assay using the fluorogenic substrate TRH-AMC (pGlu-His-Pro-7-amino-4-methylcoumarin).
The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by PREP at the C-terminal side of the proline residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the PREP activity, allowing for real-time monitoring of the enzymatic reaction.[4][5]
Principle of the Assay
The enzymatic reaction is as follows:
pGlu-His-Pro-AMC (non-fluorescent) + H₂O ---(Prolyl Endopeptidase)---> pGlu-His-Pro + AMC (fluorescent)
The liberated AMC fluoresces when excited at approximately 360-380 nm, with an emission maximum around 460-465 nm.[6] By continuously monitoring the fluorescence intensity over time, the initial reaction velocity can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of the assay and the general experimental workflow.
Caption: Principle of the this compound continuous enzyme assay.
Caption: General experimental workflow for the continuous PREP assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Prolyl Endopeptidase (human, recombinant) | R&D Systems | 3324-SE | -20°C or -80°C |
| This compound | Custom Peptide Synthesis | N/A | -20°C (desiccated, protected from light) |
| Z-Pro-prolinal (PREP inhibitor) | Sigma-Aldrich | Z3380 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | e.g., BioTek, Tecan | N/A | N/A |
Preparation of Reagents
1. Assay Buffer (50 mM Tris-HCl, 1 mM DTT, pH 7.5 at 30°C):
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.5.
-
Prepare a 1 M stock solution of DTT in ultrapure water.
-
On the day of the experiment, dilute the Tris-HCl stock to 50 mM in ultrapure water.
-
Just before use, add DTT from the stock solution to a final concentration of 1 mM.
2. This compound Substrate Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
3. Prolyl Endopeptidase (PREP) Enzyme Working Solution:
-
The final concentration of the enzyme in the assay will need to be optimized. A starting point is a final concentration of 1-10 nM.
-
Dilute the enzyme stock in cold Assay Buffer immediately before use. Keep the enzyme on ice.
4. Inhibitor Stock Solution (e.g., Z-Pro-prolinal, 10 mM):
-
Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution.
-
Prepare serial dilutions in DMSO for dose-response experiments.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
1. Instrument Setup:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC (Ex: 360 nm, Em: 460 nm).[7]
-
Set the plate reader to kinetic mode to take readings at regular intervals (e.g., every 60 seconds) for a total duration of 30 minutes.
-
Set the assay temperature (e.g., 30°C or 37°C).[8]
2. Assay Plate Preparation:
-
Prepare the following reaction mixtures in each well of the 96-well plate. It is recommended to perform all assays in triplicate.
| Component | Volume for Enzyme Activity Assay | Volume for Inhibitor Assay | Final Concentration |
| Assay Buffer | 80 µL | 79 µL | As per recipe |
| Inhibitor (or DMSO for control) | 0 µL | 1 µL | Variable (e.g., 0.1 nM - 10 µM) |
| PREP Enzyme Working Solution | 10 µL | 10 µL | 1-10 nM (Optimized) |
| Total Pre-incubation Volume | 90 µL | 90 µL |
3. Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at the assay temperature (e.g., 30°C) for 10-15 minutes. This step allows the enzyme and inhibitor to interact before the reaction starts.[6]
4. Reaction Initiation:
-
Prepare a working solution of this compound by diluting the 10 mM stock in Assay Buffer. The final substrate concentration should ideally be at or below the Km value. A starting point is 10-50 µM. For a final concentration of 20 µM in a 100 µL reaction, you would need a 200 µM working solution.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound working solution to each well.
-
Immediately place the plate in the fluorescence reader and start the kinetic read.
Data Analysis
1. Determination of Enzyme Activity:
-
The output from the plate reader will be relative fluorescence units (RFU) over time.
-
Plot RFU versus time (in minutes) for each reaction.
-
The initial velocity (V₀) of the reaction is the initial linear slope of this curve (ΔRFU/min).
-
To convert this rate into moles of product formed per minute, a standard curve of free AMC must be generated under the same assay conditions.
2. AMC Standard Curve:
-
Prepare a series of known concentrations of free AMC in the Assay Buffer.
-
Measure the fluorescence of each concentration in the plate reader.
-
Plot RFU versus AMC concentration (µM). The slope of this line will be the conversion factor (RFU/µM).
-
Enzyme Activity (µmol/min/mg) = (V₀ / slope of AMC curve) / (mg of enzyme in the well)
3. Inhibitor Potency (IC₅₀) Determination:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO) reaction: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Summary of Key Assay Parameters
The following table summarizes typical starting conditions for the assay. These should be optimized for your specific experimental setup.
| Parameter | Recommended Starting Condition | Notes |
| Enzyme | ||
| Enzyme Concentration | 1-10 nM | Should provide a linear reaction rate for at least 20-30 minutes. |
| Substrate | ||
| This compound Concentration | 10-50 µM | Ideally at or below the Michaelis-Menten constant (Km). |
| Reaction Conditions | ||
| Buffer | 50 mM Tris-HCl, 1 mM DTT | Other buffers like HEPES or phosphate can also be used.[1] |
| pH | 7.5 | PREP is generally active in the neutral to slightly alkaline range.[9] |
| Temperature | 30°C | Can be adjusted (e.g., 23°C, 37°C) but must be kept consistent.[10] |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Detection | ||
| Excitation Wavelength | ~360 nm | Optimal wavelengths may vary slightly between instruments. |
| Emission Wavelength | ~460 nm | |
| Read Interval | 60 seconds | |
| Total Read Time | 30 minutes |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low signal | Inactive enzyme. | Check enzyme storage and handling. Test with a known active batch or a positive control substrate like Z-Gly-Pro-AMC. |
| Incorrect wavelength settings. | Verify excitation and emission wavelengths for AMC. | |
| Substrate degradation. | Prepare fresh substrate dilutions. Protect from light. | |
| High background fluorescence | Contaminated buffer or reagents. | Use fresh, high-quality reagents. |
| Autohydrolysis of substrate. | Run a "no-enzyme" control. If high, the substrate may be unstable in the assay buffer. | |
| Non-linear reaction rate | Substrate depletion. | Lower the enzyme concentration or increase the substrate concentration. |
| Enzyme instability. | Check the effect of additives like BSA (0.01%) in the assay buffer. Ensure DTT is freshly added. | |
| Inner filter effect. | Occurs at high substrate/product concentrations. Dilute the samples if necessary. |
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. explorationpub.com [explorationpub.com]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorometric Measurement of Pyroglutamyl-Peptidase II (PPII) Activity
Introduction
Pyroglutamyl-peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, is a highly specific membrane-bound metalloenzyme that plays a crucial role in regulating the biological activity of TRH (pGlu-His-Pro-NH2).[1][2] By cleaving the N-terminal pyroglutamyl (pGlu) residue, PPII inactivates TRH in the extracellular space, thereby terminating its signaling cascade.[1][3] Given its specificity, PPII is a key target for studying TRH metabolism and developing therapeutic agents.[2][4]
This document provides a detailed protocol for a continuous fluorometric assay to measure PPII activity using the substrate pGlu-His-Pro-AMC (TRH-AMC).
Principle of the Assay
The measurement of PPII activity using this compound is a coupled enzymatic assay. The process involves two sequential steps:
-
PPII-mediated Cleavage: PPII specifically hydrolyzes the bond between the pyroglutamyl and histidyl residues of the substrate, pGlu-His-Pro-AMC. This reaction releases pyroglutamate and the intermediate peptide, His-Pro-AMC.
-
DPP-IV-mediated Release of AMC: The product of the first reaction, His-Pro-AMC, is not fluorescent. A second coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV), is added in excess to the reaction mixture. DPP-IV rapidly cleaves the His-Pro dipeptide, liberating the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).
The rate of increase in fluorescence is directly proportional to the rate of this compound hydrolysis by PPII. The fluorescence of the liberated AMC is monitored kinetically using a fluorometer with excitation at approximately 360-380 nm and emission at approximately 460 nm.[5]
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for PPII.
-
Inhibitor Screening: High-throughput screening and characterization of potential PPII inhibitors for drug development.[1]
-
Biological Research: Quantifying PPII activity in various biological samples, including purified enzyme preparations, cell lysates, and tissue homogenates.[6]
-
Signal Transduction Studies: Investigating the regulation of TRH signaling pathways.
Experimental Protocols
Materials and Reagents
-
Microplate Reader: Fluorometer capable of kinetic measurements with excitation at 360-380 nm and emission at 440-460 nm.
-
Microplates: Opaque 96-well plates (e.g., black with a clear bottom).
-
Enzyme Source: Purified PPII or biological samples (cell lysates, tissue homogenates).
-
Substrate: pGlu-His-Pro-AMC (this compound), (Bachem or other supplier).
-
Coupling Enzyme: Dipeptidyl Peptidase IV (DPP-IV) from a commercial source (e.g., porcine kidney or recombinant).
-
Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve.
-
Buffer Components: Potassium phosphate (monobasic and dibasic).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and standard.
-
Inhibitors (Optional): Specific PPII inhibitors for control experiments.
-
Protein Assay Reagent: (e.g., Bradford or BCA) for determining protein concentration in biological samples.
Protocol 1: Reagent Preparation
-
Assay Buffer (20 mM Potassium Phosphate, pH 7.5):
-
Prepare stock solutions of 20 mM monobasic potassium phosphate (KH₂PO₄) and 20 mM dibasic potassium phosphate (K₂HPO₄).
-
Mix the two solutions until the pH reaches 7.5.
-
Store at 4°C. Warm to 37°C before use.
-
-
This compound Substrate Stock (10 mM):
-
Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
-
-
AMC Standard Stock (1 mM):
-
Dissolve AMC powder in 100% DMSO to make a 1 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
-
-
DPP-IV Coupling Enzyme Solution:
-
Reconstitute DPP-IV according to the manufacturer's instructions to a concentration of ~1 U/mL in Assay Buffer. Prepare this solution fresh before each experiment.
-
Protocol 2: Continuous Assay for PPII Activity
This protocol is designed for a total reaction volume of 100 µL per well. Adjust volumes as needed.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
80 µL Assay Buffer (pre-warmed to 37°C)
-
5 µL DPP-IV solution (~0.005 Units final)
-
5 µL Enzyme Sample (purified PPII or biological sample, diluted in Assay Buffer)
-
For negative controls, substitute the enzyme sample with 5 µL of Assay Buffer.
-
-
Plate Setup:
-
Add 90 µL of the Reaction Mix to each well of the 96-well plate.
-
If testing inhibitors, add the inhibitor to the well at this stage and pre-incubate with the enzyme for 10-15 minutes at 37°C.
-
-
Initiate Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.
-
Start the reaction by adding 10 µL of the 200 µM this compound working solution to each well. This results in a final substrate concentration of 20 µM. A substrate concentration of 5 µM has also been reported as effective.[1]
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorometer (pre-set to 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes.
-
Settings: Excitation: 380 nm, Emission: 460 nm.
-
Protocol 3: AMC Standard Curve
-
Prepare Standards: Create a series of dilutions of the 1 mM AMC stock solution in Assay Buffer. A typical range would be from 0 µM to 25 µM.
-
Measure Fluorescence: Add 100 µL of each standard dilution to wells of the 96-well plate. Measure the endpoint fluorescence of each well using the same settings as the kinetic assay.
-
Plot Data: Plot the RFU values against the known AMC concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM) and y-intercept. This slope is essential for converting the kinetic data into reaction rates.
Data Analysis
-
Calculate the Rate of Reaction:
-
For each kinetic run, plot RFU versus time (minutes).
-
Determine the slope of the linear portion of the curve. This slope represents the reaction rate in RFU/min.
-
-
Convert to Molar Rate:
-
Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to µmol/min.
-
Rate (µmol/min) = (Slope from Assay [RFU/min]) / (Slope from Standard Curve [RFU/µmol])
-
-
Calculate Specific Activity:
-
For biological samples, determine the protein concentration (mg/mL) of the sample added to the well.
-
Specific Activity (µmol/min/mg) = Rate (µmol/min) / (Protein concentration [mg/mL] x Volume of sample added [mL])
-
Quantitative Data Summary
The this compound assay is frequently used to determine the inhibitory potency (Kᵢ) of various compounds against PPII.
| Compound Class | Compound Name | Kᵢ (µM) |
| Amine Conjugates | AMC | 0.47 ± 0.05 |
| 5-Aminoindan | 0.84 ± 0.08 | |
| 3,5-Dimethoxyaniline | 0.85 ± 0.13 | |
| 4-(Trifluoromethyl)aniline | 0.97 ± 0.18 | |
| 1,3-Benzodioxol-5-amine | 1.24 ± 0.07 | |
| m-Anisidine | 1.27 ± 0.06 | |
| Aniline | 2.80 ± 0.22 | |
| Table 1: Inhibitory constants (Kᵢ) for various compounds against purified porcine brain PPII, determined using a continuous fluorometric assay with this compound (5 µM) as the substrate. Data are presented as mean ± S.D. (n=3).[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation (light/hydrolysis). | Prepare fresh substrate dilutions. Store stock solutions protected from light at -20°C. |
| Autofluorescence from sample/compounds. | Run a control without substrate to measure sample background and subtract it from the assay wells. | |
| No or Low Signal | Inactive enzyme (PPII or DPP-IV). | Use fresh enzyme aliquots. Ensure proper storage conditions (-80°C for PPII). Check DPP-IV activity separately. |
| Incorrect buffer pH. | Verify the pH of the Assay Buffer is 7.5. | |
| Fluorometer settings are incorrect. | Confirm excitation/emission wavelengths and gain/sensitivity settings. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower concentration of enzyme or run the assay for a shorter duration. |
| Enzyme instability. | Ensure assay is performed at 37°C. Check for the presence of necessary cofactors or stabilizers if required. | |
| Product inhibition. | Dilute the enzyme sample and re-run the assay. |
References
- 1. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamyl peptidase II inhibition specifically increases recovery of TRH released from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
Application of TRH-AMC in High-Throughput Screening for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis and has various neuromodulatory functions in the central nervous system. The biological activity of TRH is tightly controlled by enzymatic degradation. Key enzymes involved in this process include Pyroglutamyl-Peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE), and Prolyl Oligopeptidase (POP).[1][2][3][4][5] The development of inhibitors for these enzymes is a promising therapeutic strategy for various neurological and endocrine disorders. TRH-AMC (Thyrotropin-Releasing Hormone-7-amido-4-methylcoumarin) is a fluorogenic substrate that can be utilized in high-throughput screening (HTS) campaigns to identify inhibitors of TRH-degrading enzymes.[6][7] Cleavage of the amide bond between the proline residue of TRH and the AMC group by these enzymes results in the release of the highly fluorescent AMC molecule, providing a quantifiable readout of enzyme activity.
Principle of the Assay
The this compound based assay is a fluorescence intensity-based assay. In the intact this compound molecule, the fluorescence of the AMC group is minimal. Upon enzymatic cleavage by a TRH-degrading enzyme such as PPII, the AMC moiety is released, leading to a significant increase in fluorescence intensity when excited at the appropriate wavelength (typically around 380 nm). The emission is then measured at approximately 460 nm. In a screening context, a decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the enzyme. This principle allows for the rapid and sensitive screening of large compound libraries to identify potential enzyme inhibitors.
Relevant Signaling and Degradation Pathways
TRH Signaling Pathway
TRH initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[8][9] Upon binding, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events lead to the various cellular responses associated with TRH.[1][7]
TRH Degradation Pathway
The enzymatic degradation of TRH is a critical step in terminating its signal. PPII specifically cleaves the pyroglutamyl-histidine bond, while POP can cleave the proline-amide bond.[1][3][4] The use of this compound in an HTS assay primarily targets enzymes that cleave the Pro-AMC bond, making it particularly suitable for identifying inhibitors of enzymes with post-proline cleaving activity.
High-Throughput Screening Workflow
A typical HTS workflow for identifying inhibitors of TRH-degrading enzymes using this compound involves several key stages, from assay development to hit confirmation.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA. The optimal buffer composition may need to be determined empirically for the specific enzyme being targeted.
-
Enzyme Solution: Recombinant human Pyroglutamyl-Peptidase II (PPII) or another target enzyme, diluted in Assay Buffer to the desired working concentration. The final enzyme concentration should be optimized to provide a robust signal within the linear range of the assay.
-
Substrate Solution: this compound stock solution (e.g., 10 mM in DMSO) diluted in Assay Buffer to the desired working concentration. The final substrate concentration should ideally be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Test Compounds: Typically prepared as 10 mM stock solutions in DMSO and serially diluted to the desired screening concentrations.
-
Positive Control: A known inhibitor of the target enzyme (e.g., a reference compound with a known IC50).
-
Negative Control: DMSO at the same final concentration as the test compounds.
HTS Assay Protocol (384-well format)
This protocol is a general guideline and should be optimized for the specific enzyme and instrumentation used.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control, and negative control (DMSO) to the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.
-
Enzyme Addition: Add 5 µL of the enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the this compound substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear phase of the reaction.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis and Hit Identification
-
Data Normalization: The raw fluorescence data is typically normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Z' Factor and Signal-to-Background (S/B) Ratio: These parameters are crucial for assessing the quality and robustness of the HTS assay.[10][11]
Quantitative Data Summary
The following table summarizes the inhibitory activity (Ki) of a series of peptide analogues against Pyroglutamyl-Peptidase II (PPII), as determined using a continuous fluorometric assay with this compound as the substrate.[2]
| Compound | Ki (nM) |
| Glp-Asn-Pro-NH2 | 17500 |
| Glp-Asn-Pro-AMC | 970 |
| Glp-Asn-Pro-Tyr-NH2 | 130 |
| Glp-Asn-Pro-Trp-NH2 | 31 |
| Glp-Asn-Pro-Tyr-Trp-NH2 | 2.8 |
| Glp-Asn-Pro-Tyr-Trp-Trp-NH2 | 1.3 |
| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | 1.0 |
| Glp-Asn-Pro-Phe-NH2 | 180 |
Data extracted from Kelly et al., Biochem J. (2005) 388, 529-536.[2]
Conclusion
This compound is a valuable tool for the high-throughput screening of inhibitors of TRH-degrading enzymes, particularly Pyroglutamyl-Peptidase II. The fluorogenic nature of the substrate allows for a sensitive, continuous, and automatable assay suitable for large-scale screening campaigns. The protocols and data presented here provide a framework for researchers to develop and implement robust HTS assays to discover novel therapeutics targeting the TRH system. Careful assay optimization and validation, including the determination of the Z' factor and S/B ratio, are critical for the success of any HTS campaign.
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assay.dev [assay.dev]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for TRH-AMC-Based Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Thyrotropin-releasing hormone (TRH) is a tripeptide (pGlu-His-Pro-NH2) that functions as a crucial signaling molecule in the central nervous system (CNS).[1][2] Beyond its classic role in regulating the hypothalamic-pituitary-thyroid axis, TRH acts as a neurotransmitter and neuromodulator in various brain regions, influencing arousal, mood, and motor control.[1][2] The biological actions of TRH are terminated by enzymatic degradation. A key enzyme in this process is Pyroglutamyl Peptidase II (PPII), a membrane-bound ectoenzyme that specifically hydrolyzes the pGlu-His bond of TRH.[3][4][5]
TRH-AMC as a Fluorogenic Substrate:
This compound (pGlu-His-Pro-AMC) is a synthetic fluorogenic substrate designed to measure the activity of TRH-degrading enzymes like PPII. The substrate consists of the TRH peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule is non-fluorescent. Upon enzymatic cleavage of the peptide bond, AMC is released, resulting in a quantifiable increase in fluorescence. This principle allows for a sensitive and continuous assay to monitor enzyme activity.
Applications in Neuroscience Research:
-
Enzyme Activity Profiling: Quantifying PPII activity in different brain regions, cell cultures, or tissue homogenates to understand the regulation of TRH signaling.
-
High-Throughput Screening (HTS): Screening compound libraries for potential inhibitors or activators of PPII. Such compounds could be valuable research tools or therapeutic leads for conditions where TRH signaling is dysregulated.[3]
-
Investigating TRH Metabolism: Studying how PPII activity is modulated by various physiological, pathological, or pharmacological conditions.[6]
-
Validating New Therapeutic Targets: Assessing the impact of novel drugs on the TRH metabolic pathway.
Experimental Protocols
General Assay Principle
The protocol is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The assay can be run in a kinetic mode on a microplate reader.
Required Materials
-
Substrate: this compound
-
Enzyme Source: Purified PPII, brain tissue homogenates, cell lysates, or membrane fractions.
-
Buffer: Tris-HCl or similar buffer at physiological pH (e.g., pH 7.4).
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm/460 nm.[7]
-
Microplates: Black, opaque 96-well or 384-well plates are recommended to minimize background fluorescence and light scattering.[8]
-
Positive Control: Purified, active PPII enzyme or a cell lysate known to have high PPII activity.
-
Negative Control: Assay buffer without the enzyme source.
-
Inhibitor Control (Optional): A known PPII inhibitor to confirm specificity.
Reagent Preparation
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4). Prepare and store at 4°C.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.[8] This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
-
Enzyme Preparation: Prepare tissue homogenates or cell lysates in an appropriate lysis buffer without protease inhibitors that could interfere with PPII activity.[8] Centrifuge to clear debris and determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
Standard Protocol for PPII Activity Measurement
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
-
Prepare AMC Standard Curve:
-
Create a serial dilution of the AMC standard stock solution in Assay Buffer to get concentrations ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells of the microplate.
-
-
Set up Assay Reactions:
-
In separate wells, add the following:
-
Sample Wells: 50 µL of Assay Buffer and X µL of enzyme sample (e.g., 10-50 µg of total protein).
-
Inhibitor Control Wells: 49 µL of Assay Buffer, 1 µL of a known PPII inhibitor, and X µL of enzyme sample.
-
Negative Control Well: 50 µL of Assay Buffer and X µL of lysis buffer (without enzyme).
-
-
Adjust the final volume in each well to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Start the enzymatic reaction by adding 10 µL of the this compound working solution to all wells (except the AMC standards). This brings the total volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically, with readings taken every 1-2 minutes for a duration of 30-60 minutes.[8]
-
Data Analysis
-
Plot the AMC Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/pmol).
-
Determine the Rate of Reaction: For each kinetic reading, calculate the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Calculate Enzyme Activity: Use the slope from the AMC standard curve to convert the rate of reaction from RFU/min to pmol of AMC/min.
-
Activity (pmol/min/mg) = (ΔRFU/min) / (Slope of standard curve) / (mg of protein in the well)
-
Quantitative Data Summary
The following table summarizes typical parameters used in this compound based assays. The optimal values may vary depending on the specific enzyme source and experimental conditions and should be determined empirically.
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength | 350 - 360 nm | [7][8] |
| Emission Wavelength | 440 - 460 nm | [7][8] |
| Substrate (this compound) Conc. | 10 - 100 µM | Should be optimized based on the Kₘ of the enzyme. |
| Enzyme (Protein) Conc. | 10 - 100 µ g/well | Should be optimized to ensure the reaction is in the linear range. |
| Reaction Temperature | 37°C | [8] |
| Reaction pH | 7.4 - 8.0 | [9] |
| Assay Volume (96-well) | 100 - 200 µL | |
| Kinetic Reading Interval | 1 - 5 min | [8] |
| Total Assay Time | 30 - 90 min | [8] |
Visualizations: Pathways and Workflows
TRH Signaling Pathway
The binding of TRH to its G-protein coupled receptor (TRH-R1 or TRH-R2) on a neuron primarily activates the Gq/11 signaling cascade.[1] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses.
Caption: TRH signaling cascade and enzymatic degradation by PPII.
Experimental Workflow for this compound Assay
The workflow outlines the key steps from sample preparation to data analysis for quantifying enzyme activity using the this compound substrate.
Caption: Standard experimental workflow for the this compound enzyme assay.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. Pyroglutamyl peptidase II inhibition enhances the analeptic effect of thyrotropin-releasing hormone in the rat medial septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the thyrotropin-releasing hormone (TRH) neuron as a metabolic sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. explorationpub.com [explorationpub.com]
Application Notes and Protocols: Utilizing TRH-AMC for Diagnostic Biomarker Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide hypothalamic hormone, plays a critical role in regulating the synthesis and release of thyroid-stimulating hormone (TSH)[1][2]. Beyond its endocrine functions, emerging evidence highlights TRH as a potential biomarker in various pathological conditions, including acute myeloid leukemia (AML) where its expression levels correlate with patient prognosis[3]. The enzymatic degradation of TRH in the extracellular space is a key mechanism for regulating its signaling. One of the primary enzymes responsible for this degradation is a membrane-bound ectoenzyme called pyroglutamyl peptidase II (PPII)[4][5][6].
This application note details the use of the fluorogenic substrate, TRH-AMC (Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin), for the sensitive detection and quantification of TRH-degrading enzyme activity. This method provides a powerful tool for identifying and validating novel diagnostic and prognostic biomarkers based on enzymatic activity, offering insights into disease pathology and potential therapeutic targets. Fluorogenic substrates like this compound are invaluable in diagnostics due to their high sensitivity and suitability for high-throughput screening[7][8][9]. Upon enzymatic cleavage of the amide bond between the Proline residue of TRH and the AMC fluorophore, free AMC is released, which produces a strong fluorescent signal that can be easily quantified.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by TRH-degrading ectoenzymes, such as PPII. The enzyme cleaves the bond between the C-terminal proline of TRH and the AMC molecule. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence intensity is directly proportional to the enzyme's activity. The rate of AMC release can be monitored over time to determine the reaction kinetics.
TRH Signaling Pathway
Thyrotropin-releasing hormone (TRH) initiates its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1)[2][10]. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC)[2][11]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[10][11]. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[12]. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC)[11]. This cascade ultimately leads to various cellular responses, including the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin, as well as the activation of other downstream pathways like the mitogen-activated protein kinase (MAPK) cascade[10][11].
Experimental Protocols
Materials and Reagents
-
This compound (Fluorogenic Substrate)
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cell lysates or purified enzyme preparations
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation/emission filters for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
DMSO for stock solutions
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve AMC powder in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4.
Experimental Workflow for Biomarker Screening
Protocol 1: AMC Standard Curve
An AMC standard curve is essential for converting the relative fluorescence units (RFU) to the molar amount of product formed[13].
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer. A typical concentration range would be from 0 to 50 µM.
-
Add 100 µL of each AMC dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 460 nm).
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM). Perform a linear regression to obtain the slope of the standard curve.
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 1.56 | 550 |
| 3.12 | 1050 |
| 6.25 | 2050 |
| 12.5 | 4050 |
| 25 | 8050 |
| 50 | 16050 |
Note: The above data is representative. Users should generate their own standard curve for each experiment.
Protocol 2: Enzyme Activity Assay
-
Prepare Samples: Thaw cell lysates or other samples on ice. If necessary, dilute the samples in assay buffer to ensure the reaction rate is within the linear range of the assay.
-
Assay Reaction:
-
Add 50 µL of the diluted sample to each well of a 96-well black microplate. Include a blank control containing 50 µL of assay buffer without the enzyme.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Convert the V₀ from RFU/min to pmol/min using the slope from the AMC standard curve.
-
Normalize the enzyme activity to the amount of protein in each sample (e.g., pmol/min/mg protein).
-
Data Presentation
Table 1: Kinetic Parameters of a Putative TRH-Degrading Enzyme with this compound
| Parameter | Value |
| Km (µM) | 25 |
| Vmax (pmol/min/mg) | 500 |
| Optimal pH | 7.5 |
| Optimal Temperature (°C) | 37 |
Note: These values are hypothetical and should be determined experimentally for the specific enzyme and conditions being studied.
Table 2: Comparison of TRH-Degrading Enzyme Activity in Patient Cohorts
| Patient Cohort | N | Mean Enzyme Activity (pmol/min/mg) ± SD | p-value |
| Healthy Controls | 50 | 150 ± 25 | <0.01 |
| Disease Group A | 50 | 350 ± 50 | <0.01 |
| Disease Group B | 50 | 175 ± 30 | >0.05 |
Note: This table illustrates how data can be presented to compare enzyme activity between different groups, which is crucial for biomarker validation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of sample or buffer components. Contamination of reagents. | Run a blank control with no substrate. Use high-purity reagents. |
| Low signal | Low enzyme activity. Sub-optimal assay conditions. | Increase the amount of sample. Optimize pH, temperature, and substrate concentration. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability over the assay time. |
Conclusion
The use of this compound as a fluorogenic substrate provides a sensitive, continuous, and high-throughput method for measuring the activity of TRH-degrading enzymes. This assay can be a valuable tool in the discovery and validation of diagnostic and prognostic biomarkers, particularly in diseases where alterations in TRH metabolism are implicated. The detailed protocols and guidelines presented here offer a robust framework for researchers, scientists, and drug development professionals to implement this assay in their studies.
References
- 1. Advances in TRH signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of the Thyrotropin-Releasing Hormone (TRH) as a Novel Biomarker in the Prognosis for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone downregulates pyroglutamyl peptidase II activity in adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of pyroglutamyl peptidase II, a specific TRH degrading enzyme in rabbit retinal membranes and in human retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols for TRH-AMC Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-Releasing Hormone (TRH) is a tripeptide with the sequence pyroglutamyl-histidyl-prolinamide (pGlu-His-Pro-NH₂). It plays a crucial role in the endocrine system, primarily by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. The conjugation of TRH to 7-amino-4-methylcoumarin (AMC) creates a fluorogenic substrate, TRH-AMC. This peptide is a valuable tool for researchers studying the enzymes that cleave TRH, such as pyroglutamyl peptidases. The cleavage of the amide bond between the C-terminal proline and AMC by these enzymes results in the release of the highly fluorescent AMC molecule, providing a sensitive and continuous assay for enzyme activity.
This document provides a detailed step-by-step guide for the synthesis, purification, and characterization of this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
TRH Signaling Pathway
The biological effects of TRH are mediated by the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[1][2] Upon binding of TRH, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ).[1][2] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including the synthesis and release of TSH.[2][3]
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a specialized AMC resin.
Materials and Reagents:
| Reagent | Supplier | Quantity (0.1 mmol scale) |
| AMC Resin | Custom | ~150 mg |
| Fmoc-Pro-OH | Various | 0.4 mmol (4 eq) |
| Fmoc-His(Trt)-OH | Various | 0.4 mmol (4 eq) |
| Fmoc-pGlu-OH | Various | 0.4 mmol (4 eq) |
| HCTU (Coupling Reagent) | Various | 0.4 mmol (4 eq) per aa |
| N,N-Diisopropylethylamine (DIPEA) | Various | 0.8 mmol (8 eq) per aa |
| N,N-Dimethylformamide (DMF) | Various | As needed |
| Dichloromethane (DCM) | Various | As needed |
| 20% (v/v) Piperidine in DMF | Prepared in lab | As needed |
| Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | Prepared in lab | ~10 mL |
| Diethyl Ether (cold) | Various | As needed |
Protocol:
-
Resin Swelling:
-
Place the AMC resin in a reaction vessel.
-
Add DMF to swell the resin for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH and HCTU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Histidine):
-
Repeat step 2 using Fmoc-His(Trt)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Pyroglutamic Acid):
-
Repeat step 2 using Fmoc-pGlu-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, DCM, and finally with methanol.
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate with gentle agitation for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification by RP-HPLC
The crude this compound peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Parameters:
| Parameter | Specification |
| Column | C18 column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 324 nm (for AMC) |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution to separate the this compound peptide from impurities.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization by Mass Spectrometry
The identity of the purified this compound peptide is confirmed by mass spectrometry.
Instrumentation and Parameters:
| Parameter | Specification |
| Instrument | Electrospray Ionization Mass Spectrometer (ESI-MS) |
| Mode | Positive Ion Mode |
| Mass Range | m/z 100-1000 |
| Sample Preparation | Dissolve in 50:50 Acetonitrile/Water with 0.1% Formic Acid |
Expected Molecular Weight:
| Peptide | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C₂₅H₃₀N₈O₅ | 522.2390 | 522.56 |
Experimental Workflow
The overall process for the synthesis, purification, and characterization of this compound is depicted in the following workflow diagram.
References
Application Notes and Protocols for Quantifying Enzyme Inhibition with Trh-amc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone-7-amino-4-methylcoumarin (Trh-amc), chemically known as L-Pyroglutamyl-L-histidyl-L-proline-7-amido-4-methylcoumarin, is a fluorogenic substrate widely employed in the study of specific peptidases. The enzymatic cleavage of the amide bond between the tripeptide and the fluorescent aminomethylcoumarin (AMC) group results in a significant increase in fluorescence, providing a sensitive and continuous method to monitor enzyme activity. This application note details the principles and protocols for quantifying the inhibition of enzymes that hydrolyze this compound, with a focus on Pyroglutamyl-peptidase I (PGP-I), Prolyl endopeptidase (PREP), and Thimet oligopeptidase (TOP).
The core principle of this assay lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate to release the highly fluorescent AMC molecule. The rate of this reaction is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of AMC release is reduced, and the extent of this reduction can be used to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Key Enzymes Hydrolyzing this compound
This compound is a substrate for a select group of peptidases, making it a valuable tool for studying their activity and inhibition. The primary enzymes that process this compound are:
-
Pyroglutamyl-peptidase I (PGP-I; EC 3.4.19.3): A cysteine peptidase that specifically removes N-terminal pyroglutamyl residues from peptides.[1]
-
Prolyl endopeptidase (PREP; EC 3.4.21.26): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.
-
Thimet oligopeptidase (TOP; EC 3.4.24.15): A zinc metalloendopeptidase that hydrolyzes small peptides, playing a role in neuropeptide metabolism.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for enzyme inhibition assays using this compound. These values are essential for experimental design and data interpretation.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | Michaelis-Menten Constant (Km) | Optimal pH |
| Pyroglutamyl-peptidase I (PGP-I) | Data not specifically found for this compound | ~8.0 |
| Prolyl endopeptidase (PREP) | Not explicitly found for this compound; for a similar substrate (Z-Gly-Pro-AMC), Km is in the µM range. | 7.0 - 7.5 |
| Thimet oligopeptidase (TOP) | 2 x 10⁻⁴ M (200 µM)[2] | 7.4 - 8.0[2] |
Table 2: Example IC50 Values of Inhibitors Determined with Related AMC Substrates
| Enzyme | Inhibitor | Substrate Used | IC50 Value |
| Prolyl endopeptidase (PREP) | Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | Not Specified | 8 µM[3] |
| Prolyl endopeptidase (PREP) | Z-Pro-prolinal | Z-Gly-Pro-AMC | ~0.87 µM for 99.5% inhibition[4] |
| Prolyl endopeptidase (PREP) | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | Z-Gly-Pro-AMC | 0.1 - 11.8 nM (Ki values)[5] |
| Thimet oligopeptidase (TOP) | JA-2 | QFS (a fluorogenic substrate) | 0.23 ± 0.02 µM (Ki value)[3] |
Experimental Protocols
Detailed methodologies for performing enzyme inhibition assays with this compound are provided below. These protocols are designed to be adaptable to the specific enzyme and inhibitors being studied.
Materials and Reagents
-
Enzyme: Purified PGP-I, PREP, or TOP.
-
Substrate: this compound (L-Pyroglutamyl-L-histidyl-L-proline-7-amido-4-methylcoumarin).
-
Inhibitors: Test compounds of interest.
-
Buffer: Appropriate assay buffer (see specific protocols).
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~440-460 nm.
-
Microplates: Black, 96-well or 384-well plates are recommended to minimize background fluorescence.
-
DMSO: For dissolving inhibitors.
General Assay Principle
The fluorescence of free AMC is monitored over time. The initial rate of the reaction (linear phase) is determined. The percentage of inhibition is calculated by comparing the rate in the presence of an inhibitor to the rate of an uninhibited control.
Protocol 1: Determination of IC50 for a PGP-I Inhibitor
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 20% glycerol, and 1 mM DTT.[6]
-
PGP-I Solution: Prepare a stock solution of PGP-I in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is in the low nanomolar range.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. The final concentration should be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the PGP-I solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the this compound solution to all wells.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinetic Analysis of a PREP Inhibitor
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT.[5]
-
PREP Solution: Prepare a stock solution of PREP. A final concentration of around 5 nM can be a starting point.[5]
-
This compound Solution: Prepare a range of concentrations of this compound to determine the Michaelis-Menten kinetics.
-
Inhibitor Solutions: Prepare several fixed concentrations of the inhibitor.
-
-
Assay Procedure for Determining Inhibition Type:
-
To determine the mode of inhibition, vary the concentration of the this compound substrate at several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, perform a substrate titration by adding increasing concentrations of this compound to the wells.
-
Initiate the reaction by adding the PREP solution.
-
Monitor the reaction kinetics as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki).
-
Protocol 3: High-Throughput Screening of TOP Inhibitors
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 100 mM NaCl and 0.5 mM DTT.[3]
-
TOP Solution: Prepare a stock solution of TOP. The final concentration should be optimized for a robust signal in the desired assay time.
-
This compound Solution: Prepare a stock solution of this compound. The final concentration should be close to its Km value (approximately 200 µM).[2]
-
Inhibitor Library: Prepare plates with single concentrations of test compounds.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 1 µL) of each inhibitor from the library into the wells of a 384-well plate.
-
Add the TOP solution in assay buffer to all wells.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.[3]
-
Start the reaction by adding the this compound solution.
-
Monitor the fluorescence signal at a single time point or kinetically.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls on the same plate.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition).
-
Confirm hits and perform dose-response experiments (as in Protocol 1) to determine their IC50 values.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Signaling Pathway of this compound Hydrolysis and Inhibition
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols for the TRH-AMC Assay Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and best practices for the quantification of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme activity using the TRH-AMC fluorogenic assay kit. The assay is designed for sensitive and continuous monitoring of enzyme kinetics, making it suitable for inhibitor screening and characterization of enzyme activity in various biological samples.
Introduction
Thyrotropin-Releasing Hormone (TRH) is a neuropeptide that plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis.[1][2] Its biological activity is terminated by the TRH-degrading ectoenzyme (also known as pyroglutamyl-peptidase II or thyroliberinase), a specific metallopeptidase that hydrolyzes the pyroglutamyl-histidyl bond of TRH.[1][2][3][4][5] This enzyme is a key target for modulating TRH signaling in both physiological and pathological contexts.
The this compound assay kit provides a sensitive and straightforward method for measuring the activity of the TRH-degrading ectoenzyme. The assay utilizes a fluorogenic substrate, this compound (pGlu-His-Pro-AMC), which is specifically cleaved by the enzyme to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured kinetically, and the rate of its increase is directly proportional to the enzyme's activity.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
TRH initiates its signaling cascade by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR) located on the surface of target cells, such as the thyrotropes of the anterior pituitary.[6][7] This binding activates the Gq/11 class of G proteins. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the cellular responses associated with TRH, such as the synthesis and secretion of thyroid-stimulating hormone (TSH).[8][9]
Caption: TRH signaling pathway initiated by ligand binding to its GPCR.
Experimental Protocols
Required Materials
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound Substrate | Provided | Store at -20°C, protected from light. |
| Assay Buffer | Provided | Store at 4°C. |
| AMC Standard | Provided | Store at -20°C, protected from light. |
| Enzyme Source | User-provided | e.g., purified enzyme, cell lysates, tissue homogenates |
| 96-well black, flat-bottom microplate | Standard lab supplier | Opaque plates are essential to minimize background fluorescence. |
| Fluorescence microplate reader | Standard lab equipment | Capable of excitation at ~350-380 nm and emission at ~440-460 nm. |
| DMSO | Standard lab supplier | For preparing stock solutions. |
Reagent Preparation
-
Assay Buffer: Warm the provided assay buffer to the desired assay temperature (e.g., 37°C) before use.
-
This compound Substrate Stock Solution (10 mM): Dissolve the contents of the this compound substrate vial in an appropriate volume of DMSO to achieve a 10 mM stock solution. Mix thoroughly by vortexing. Store any unused stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (1 mM): Dissolve the contents of the AMC standard vial in DMSO to create a 1 mM stock solution. Store any unused stock solution at -20°C in small aliquots.
-
AMC Standard Curve Working Solutions: Prepare a series of dilutions of the 1 mM AMC standard stock solution in assay buffer to generate a standard curve. A typical concentration range is 0-25 µM.
Table 2: Example AMC Standard Curve Dilutions
| Final AMC Concentration (µM) | Volume of 100 µM AMC Intermediate Stock (µL) | Volume of Assay Buffer (µL) |
| 25 | 25 | 75 |
| 12.5 | 12.5 | 87.5 |
| 6.25 | 6.25 | 93.75 |
| 3.125 | 3.125 | 96.875 |
| 1.56 | 1.56 | 98.44 |
| 0.78 | 0.78 | 99.22 |
| 0 | 0 | 100 |
Assay Workflow
The following diagram illustrates the general workflow for the this compound assay.
Caption: General experimental workflow for the this compound assay.
Step-by-Step Protocol
-
Prepare the Microplate:
-
Add samples, positive controls, and negative/inhibitor controls to the designated wells of a 96-well black microplate.
-
Pipette the prepared AMC standard dilutions into separate wells for the standard curve.
-
-
Reaction Setup:
-
Add assay buffer to each well to bring the total volume to 50 µL (or half the final reaction volume).
-
The final reaction volume is typically 100 µL.
-
Table 3: Example Plate Layout and Reaction Components
| Well Type | Sample/Standard | Assay Buffer | This compound (2X) |
| Blank | - | 50 µL | 50 µL |
| AMC Standards | 50 µL of standard | - | 50 µL |
| Sample | X µL of enzyme | 50 - X µL | 50 µL |
| Positive Control | X µL of control enzyme | 50 - X µL | 50 µL |
| Negative Control | X µL of heat-inactivated enzyme | 50 - X µL | 50 µL |
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate in assay buffer. The final concentration of this compound in the well should be optimized, but a starting point of 10-50 µM is recommended.
-
Add 50 µL of the 2X this compound substrate solution to all wells to initiate the reaction. Mix gently by pipetting or using a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
For endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) protected from light, and then measure the final fluorescence.
-
Data Analysis
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
-
Calculate Enzyme Activity:
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the kinetic curve for each sample.
-
Use the slope of the AMC standard curve to convert the rate from RFU/min to pmol/min using the following formula:
Activity (pmol/min) = (ΔRFU/min / slope of standard curve) x reaction volume (µL)
-
Best Practices
-
Sample Preparation: Ensure that samples are properly prepared and stored to maintain enzyme activity. Avoid repeated freeze-thaw cycles.
-
Controls are Crucial: Always include appropriate controls:
-
Blank: Assay buffer and substrate only, to determine background fluorescence.
-
Negative Control: A sample known to not contain the enzyme or a heat-inactivated sample to account for non-enzymatic substrate degradation.
-
Positive Control: A sample with known TRH-degrading ectoenzyme activity to ensure the assay is working correctly.
-
Inhibitor Control: For screening studies, a known inhibitor can be used to validate the assay's ability to detect inhibition.
-
-
Light Sensitivity: Both this compound and the released AMC are light-sensitive. Protect all solutions containing these compounds from light as much as possible.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may not be linear. Ensure that the substrate and enzyme concentrations used result in a linear reaction rate. If necessary, dilute the enzyme sample.
-
Temperature Control: Maintain a constant and accurate temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
Reagent Stability: Prepare fresh working solutions of the substrate and standards for each experiment to ensure accuracy and reproducibility.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 3. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve Trh-amc solubility issues in assay buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with TRH-AMC (Thyrotropin-Releasing Hormone-7-Amino-4-methylcoumarin) in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a fluorogenic substrate used to measure the activity of enzymes that cleave the TRH peptide, such as the TRH-degrading ectoenzyme.[1] The intact molecule is non-fluorescent, but upon enzymatic cleavage of the amide bond between the peptide and the AMC group, the free 7-Amino-4-methylcoumarin (AMC) fluoresces, providing a measurable signal that is proportional to enzyme activity.
Q2: I'm having trouble dissolving my lyophilized this compound directly into my aqueous assay buffer. What am I doing wrong?
Directly dissolving lyophilized peptide-AMC substrates, especially those with hydrophobic residues, into aqueous buffers can be challenging and may lead to precipitation or incomplete solubilization.[2] The recommended best practice is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your final assay buffer.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for preparing high-concentration stock solutions of peptide-AMC substrates.[3][4][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q4: What is the maximum recommended final concentration of DMSO in the assay?
While DMSO is excellent for initial solubilization, high concentrations can inhibit enzyme activity. It is crucial to keep the final concentration of DMSO in your assay as low as possible. A general guideline is to maintain the final DMSO concentration at less than 5% (v/v) , with many protocols aiming for 1% or lower .[6] The optimal final DMSO concentration should be determined empirically for your specific enzyme and assay conditions.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue. Here are several factors to consider and troubleshoot:
-
Final Concentration: The final concentration of this compound in the assay buffer may be exceeding its solubility limit in that specific buffer. Try preparing a more dilute stock solution or using a lower final assay concentration.
-
Buffer Composition: The pH and components of your assay buffer can significantly impact peptide solubility.[7] See the Troubleshooting Guide below for more details.
-
Temperature: Ensure your buffer is at the correct temperature. Some compounds are less soluble at lower temperatures.
-
Mixing: Add the DMSO stock to the assay buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.
Troubleshooting Guide: Solving this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems with this compound in your experimental workflow.
Initial Preparation Workflow
The following diagram illustrates the recommended workflow for preparing this compound for your assay.
Problem: Precipitation in the Assay Buffer
If you observe precipitation after diluting your this compound DMSO stock into the assay buffer, use the following troubleshooting decision tree.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
Lyophilized this compound acetate salt
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of DMSO to the vial to achieve a desired stock concentration (e.g., 1-10 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol 2: Preparation of Working Assay Solution
-
Materials:
-
This compound stock solution in DMSO
-
Final aqueous assay buffer
-
-
Procedure:
-
Bring the assay buffer to the desired experimental temperature.
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your assay. Ensure the final DMSO concentration will be acceptably low.
-
While gently vortexing or stirring the assay buffer, add the calculated volume of the this compound stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution in your assay immediately. Do not store diluted aqueous solutions of this compound for extended periods.
-
Data Presentation: Buffer Component Considerations
The composition of your assay buffer is critical for maintaining the solubility of this compound and the activity of your enzyme. The table below summarizes key considerations for common buffer components.
| Buffer Component | Recommended Concentration/pH | Potential Issues & Considerations |
| Buffering Agent | Tris, HEPES, PBS | Tris: Can chelate divalent metal ions (e.g., Zn²⁺, Mg²⁺).[7] PBS: Divalent cations like Ca²⁺ and Zn²⁺ can cause precipitation.[7] HEPES: Generally a good choice, but can form radicals under certain conditions.[7] |
| pH | Typically 7.0 - 8.5 | The optimal pH will depend on both the enzyme's activity profile and the peptide's solubility. It is advisable to test a range of pH values. |
| Salts (e.g., NaCl) | 50 - 150 mM | Ionic strength can influence both enzyme activity and peptide solubility. |
| Detergents | Tween-20: 0.005% - 0.05% Triton X-100: 0.01% - 0.1% | Low concentrations of non-ionic detergents are highly recommended to prevent peptide aggregation and improve solubility.[7] |
| Additives | DTT, EDTA, BSA | DTT: A reducing agent, ensure it is compatible with your enzyme. EDTA: A chelating agent, can be used to remove inhibitory metal ions but may also inhibit metalloenzymes. BSA: Can be used to prevent non-specific binding, but ensure it does not interfere with your assay readout. |
| Organic Co-solvent | DMSO | Final concentration should ideally be ≤ 1% (v/v) and should be optimized for your specific enzyme. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. genscript.com [genscript.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Optimizing TRH-AMC for Kinetic Studies
Welcome to the technical support center for optimizing Thyrotropin-Releasing Hormone-7-Amino-4-methylcoumarin (TRH-AMC) concentration in kinetic studies. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for developing robust and reliable enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzyme is it a substrate?
A1: this compound is a fluorogenic substrate used to measure the activity of certain peptidases. The TRH (Thyrotropin-Releasing Hormone) portion of the molecule is recognized and cleaved by the enzyme, releasing the fluorescent 7-Amino-4-methylcoumarin (AMC) group. The primary enzyme that degrades TRH is Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP)[1]. Therefore, this compound is a substrate for studying the kinetics of Prolyl Endopeptidase.
Q2: What is the principle behind using this compound in a kinetic assay?
A2: The principle is based on fluorescence quenching and dequenching. When the AMC fluorophore is covalently attached to the TRH peptide via an amide bond, its fluorescence is minimal or "quenched".[2] Upon enzymatic cleavage of this bond by Prolyl Endopeptidase, the free AMC is released. Liberated AMC fluoresces strongly when excited with UV light, and this increase in fluorescence is directly proportional to the rate of the enzymatic reaction.
Q3: What are the typical excitation and emission wavelengths for a this compound assay?
A3: For assays involving the release of free AMC, the typical excitation wavelength is around 360-380 nm, and the emission wavelength is approximately 460 nm.[3] It is always recommended to confirm the optimal wavelengths using your specific instrumentation and buffer conditions.
Q4: How do I determine the optimal concentration of this compound for my kinetic study?
A4: The optimal substrate concentration depends on the goals of your experiment.
-
For determining Michaelis-Menten constants (Km and Vmax): You need to test a range of this compound concentrations, typically from 0.1 * Km to at least 5-10 * Km. Since the Km is initially unknown, you will need to perform a preliminary experiment with a wide range of concentrations to estimate it.
-
For inhibitor screening (single concentration): A common practice is to use a this compound concentration equal to or slightly below its Km value. This ensures that the assay is sensitive to competitive inhibitors.
-
To ensure the enzyme is the limiting factor: The this compound concentration should be saturating, which is generally considered to be at least 10-20 times the Km value.[4]
Q5: I don't know the Km of my enzyme for this compound. Where should I start?
A5: If the Km for this compound is unknown for your specific Prolyl Endopeptidase, you can start by testing a broad range of concentrations, for example, from 1 µM to 200 µM. As a reference, the Km of Prolyl Endopeptidase for a similar fluorogenic substrate, Z-Gly-Pro-AMC, has been reported to be 20 µM. This value can serve as a useful starting point for designing your concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Incorrect instrument settings (excitation/emission wavelengths). 4. Degraded this compound substrate. | 1. Test enzyme activity with a known positive control substrate if available. 2. Ensure the buffer composition and pH are optimal for Prolyl Endopeptidase activity. 3. Verify the fluorometer settings are appropriate for AMC (Ex: ~380 nm, Em: ~460 nm). 4. Prepare fresh this compound stock solution. |
| High background fluorescence | 1. Autohydrolysis of this compound. 2. Contaminating proteases in the enzyme preparation or sample. 3. Buffer components are fluorescent. | 1. Run a "no-enzyme" control to measure the rate of substrate degradation in the buffer alone. 2. If possible, further purify the enzyme. Include a "no-enzyme" control with your sample matrix to check for background activity. 3. Test the fluorescence of the buffer and its individual components. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate/product concentrations. | 1. Use a lower enzyme concentration or a higher initial this compound concentration. Ensure you are measuring the initial velocity (typically the first 5-10% of substrate consumption). 2. Run a control with the enzyme pre-incubated in the assay buffer for the duration of the experiment to check for activity loss. 3. Dilute your samples or use a smaller pathlength cuvette. Check if the fluorescence of free AMC is linear with concentration in your assay conditions. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 3. Ensure all components are thoroughly mixed before starting the measurement. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Km and Vmax
This protocol outlines the steps to determine the Michaelis-Menten constants for Prolyl Endopeptidase with this compound.
Materials:
-
Purified Prolyl Endopeptidase (PEP)
-
This compound
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing 0.1 mM DTT)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Create a series of this compound concentrations in the assay buffer. A suggested final concentration range in the assay wells could be 0, 2, 5, 10, 20, 40, 80, 120, 160, and 200 µM. Remember to keep the final DMSO concentration constant and low (e.g., <1%) in all wells.
-
Prepare Enzyme Solution: Dilute the PEP stock in cold assay buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes. This may require preliminary experiments to determine.
-
Set up the Assay Plate:
-
Add your assay buffer to the wells.
-
Add the different concentrations of the this compound dilutions to the appropriate wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background hydrolysis.
-
-
Initiate the Reaction: Add the diluted enzyme solution to all wells (except for the "no-enzyme" controls) to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the optimal temperature (e.g., 23-37°C). Measure the fluorescence intensity every minute for 15-30 minutes at Ex/Em wavelengths of ~380/460 nm.
-
Data Analysis:
-
For each this compound concentration, calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot. This is typically done by converting the rate of change in fluorescence units per minute to moles of AMC released per minute using a standard curve of free AMC.
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, R) to determine the Km and Vmax values.
-
Quantitative Data Summary
The following table provides example kinetic parameters for Prolyl Endopeptidase with a similar substrate, which can be used as a reference point when designing experiments with this compound.
| Enzyme | Substrate | Km (µM) | Buffer Conditions | Temperature (°C) |
| Prolyl Oligopeptidase | Z-Gly-Pro-AMC | 20 | 0.1 M sodium/potassium phosphate (pH 7.0), 0.1 mM DTT | 23 |
Visualizations
Caption: Workflow for determining Km and Vmax of this compound.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Evaluation of the role of prolyl endopeptidase and pyroglutamyl peptidase I in the metabolism of LHRH and TRH in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio with TRH-AMC Substrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the Thyrotropin-Releasing Hormone-7-Amido-4-methylcoumarin (TRH-AMC) substrate in enzyme activity assays. Our goal is to help you optimize your experiments, improve your signal-to-noise ratio, and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II. The substrate consists of the TRH peptide sequence linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. When TRH-DE cleaves the peptide bond, AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
A2: The free AMC fluorophore typically has an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm. It is crucial to determine the optimal settings for your specific plate reader or fluorometer to maximize signal detection.
Q3: How should I store and handle the this compound substrate?
A3: this compound is light-sensitive and should be stored protected from light, typically at -20°C or lower for long-term storage. For daily use, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the substrate. When preparing solutions, use high-purity solvents like DMSO or DMF and protect the solution from light.
Q4: What type of microplate should I use for a this compound assay?
A4: For fluorescence-based assays, it is recommended to use black, opaque-walled microplates with clear bottoms. Black plates minimize light scatter and reduce background fluorescence, which is critical for achieving a good signal-to-noise ratio.
Q5: What are the key components of a this compound assay buffer?
A5: A typical assay buffer for TRH-DE activity maintains a physiological pH, usually between 7.0 and 8.0. Common buffering agents include Tris-HCl or HEPES. The buffer may also contain salts, such as NaCl, and may require specific divalent cations like Zn²⁺ for optimal enzyme activity, as TRH-DE is a metallopeptidase. It is essential to avoid components that can interfere with the assay, such as certain detergents or high concentrations of chelating agents like EDTA.
Troubleshooting Guide
High background fluorescence and low signal are common issues that can significantly impact the quality of your data. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: High Background Fluorescence
High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability/Degradation | 1. Prepare fresh this compound substrate solution for each experiment. 2. Protect the substrate from light at all times. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Reduced fluorescence in the "no-enzyme" control wells. |
| Contaminated Reagents or Buffers | 1. Use high-purity water and reagents to prepare buffers. 2. Filter-sterilize buffers to remove any particulate matter or microbial contamination. | Lower background signal in all wells. |
| Autofluorescence from Sample or Plate | 1. Run a "sample only" control (without substrate or enzyme) to quantify intrinsic fluorescence. 2. Ensure you are using black, non-fluorescent microplates. | Identification of the source of autofluorescence, allowing for proper background subtraction. |
| Non-Enzymatic Substrate Hydrolysis | 1. Check the pH of your assay buffer; extreme pH values can lead to substrate breakdown. 2. Incubate a "substrate only" control to assess the rate of spontaneous hydrolysis. | Minimal increase in fluorescence in the absence of the enzyme. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to accurately measure enzyme activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | 1. Verify the storage conditions and age of the TRH-DE enzyme. 2. Perform a positive control experiment with a known active enzyme lot. 3. Ensure the assay buffer contains any necessary cofactors (e.g., Zn²⁺). | Restoration of the expected signal intensity. |
| Suboptimal Assay Conditions | 1. Optimize the pH of the assay buffer (typically pH 7.0-8.0). 2. Perform a temperature optimization experiment (e.g., 25°C vs. 37°C). | Increased rate of fluorescence generation, indicating higher enzyme activity. |
| Incorrect Instrument Settings | 1. Confirm the excitation and emission wavelengths are set correctly for AMC. 2. Optimize the gain setting on your plate reader to enhance signal detection without saturating the detector. | A stronger and more reliable fluorescence signal. |
| Insufficient Enzyme or Substrate Concentration | 1. Perform a titration of the enzyme concentration to find the optimal level that gives a linear reaction rate. 2. Ensure the substrate concentration is not limiting; a concentration at or above the Michaelis constant (Km) is often a good starting point.[1] | A robust and linear increase in fluorescence over time. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a this compound enzyme assay. These values should be used as a starting point for your own assay optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Starting Concentration | Range for Optimization |
| This compound Substrate | 50 µM | 10 - 200 µM |
| TRH-DE Enzyme | 10 ng/well | 1 - 100 ng/well |
| Assay Buffer (Tris-HCl) | 50 mM, pH 7.4 | 25 - 100 mM, pH 7.0 - 8.0 |
| NaCl | 150 mM | 50 - 200 mM |
| ZnCl₂ | 1 µM | 0.1 - 10 µM |
Table 2: Key Kinetic Parameters for TRH-DE
| Parameter | Typical Value Range | Significance |
| Km (Michaelis Constant) | 10 - 100 µM | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | Varies with enzyme concentration and purity | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover Number) | Varies | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
Experimental Protocols
Protocol 1: Standard TRH-DE Activity Assay
This protocol provides a general procedure for measuring TRH-DE activity using the this compound substrate.
Materials:
-
This compound substrate
-
Purified TRH-DE enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 µM ZnCl₂, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM, resulting in a 50 µM final concentration in the well).
-
Prepare a stock solution of TRH-DE in Assay Buffer.
-
Dilute the TRH-DE stock solution to the desired final working concentration (e.g., 20 ng/µL, resulting in a 10 ng/well final concentration).
-
-
Set up the Assay Plate:
-
Add 50 µL of the diluted this compound solution to each well.
-
Include "no-enzyme" control wells containing 50 µL of Assay Buffer instead of the enzyme solution.
-
Include "substrate-only" control wells containing 50 µL of the this compound solution and 50 µL of Assay Buffer.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted TRH-DE solution to the appropriate wells to start the reaction. The total volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm. For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity.
-
Visualizations
TRH Signaling Pathway
Caption: TRH signaling pathway and the role of TRH-DE.
Experimental Workflow for this compound Assay
References
Technical Support Center: TRH-AMC-Based Enzyme Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Thyrotropin-Releasing Hormone-7-Amino-4-methylcoumarin (TRH-AMC) based enzyme activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Question: I am not observing any increase in fluorescence, or the signal is very weak. What could be the problem?
Possible Causes and Solutions:
-
Inactive Enzyme: The TRH-degrading ectoenzyme (TRH-DE) may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.
-
Substrate Degradation: The this compound substrate is light-sensitive and susceptible to degradation.[1] Protect the substrate from light by storing it in a dark container and preparing solutions fresh for each experiment.
-
Incorrect Assay Buffer: The pH and composition of the assay buffer are critical for enzyme activity. TRH-DE is a metallopeptidase, and its activity can be influenced by the presence of chelating agents.[2] Ensure your buffer does not contain interfering substances (see Table 1).
-
Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for AMC, which are typically around 380 nm for excitation and 460 nm for emission.[3]
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of both enzyme and substrate need to be optimized for your specific assay conditions. Refer to the "Experimental Protocols" section for a detailed optimization guide.
Issue 2: High Background Fluorescence
Question: My blank or negative control wells show a high fluorescence signal. What is causing this and how can I fix it?
Possible Causes and Solutions:
-
Substrate Autohydrolysis: The this compound substrate may be hydrolyzing spontaneously in the assay buffer. This can be minimized by preparing the substrate solution fresh and keeping it on ice until use.
-
Contaminated Reagents: Contamination of the assay buffer or other reagents with fluorescent compounds can lead to high background. Use high-purity reagents and dedicated sterile labware.
-
Autofluorescence from Assay Plate or Media Components: If conducting cell-based assays, components in the cell culture media, such as phenol red or fetal bovine serum, can contribute to background fluorescence.[4] Consider using a microscopy-grade or phenol red-free medium for the assay. Black, opaque microplates are recommended for fluorescence assays to minimize background from the plate itself.[5][6]
-
Light Exposure: Exposure of the assay plate to ambient light can increase background fluorescence. Keep the plate covered and protected from light as much as possible during incubation and reading.[6]
Issue 3: Non-linear or Erratic Reaction Kinetics
Question: The fluorescence signal increases initially but then plateaus quickly, or the readings are inconsistent. What could be happening?
Possible Causes and Solutions:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the fluorescence signal. To ensure you are measuring the initial reaction velocity, it is crucial to use an enzyme concentration where less than 10-15% of the substrate is consumed during the assay period.[7]
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[8][9][10][11][12] To mitigate this, you may need to use lower substrate concentrations or apply a correction factor.
-
Photobleaching: Prolonged or repeated exposure of the sample to the excitation light can cause the AMC fluorophore to lose its ability to fluoresce, resulting in a decrease in signal over time.[13][14] Minimize exposure time and light intensity where possible.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment. This can be assessed by incubating the enzyme in the assay buffer for the intended assay time and then adding the substrate to check for a decrease in activity.
-
Precipitation of Substrate or Inhibitor: Poor solubility of the this compound substrate or a test compound can lead to erratic readings. Ensure all components are fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but its concentration should be kept consistent across all wells and ideally below 1%.[15][16][17][18][19]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store the this compound substrate?
A1: this compound is often supplied as a lyophilized powder and can be sensitive to light and moisture. It is recommended to dissolve the substrate in a minimal amount of DMSO to create a concentrated stock solution.[1] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or lower, protected from light.[20] For the assay, the DMSO stock is diluted into the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.[15][16][17][18][19]
Q2: What type of microplate should I use for a this compound assay?
A2: For fluorescence-based assays, it is crucial to use black, opaque microplates.[5][6] This minimizes well-to-well crosstalk and reduces background fluorescence, leading to a better signal-to-noise ratio. Clear-bottom plates can be used if microscopic observation is also required.
Q3: How can I be sure that the observed activity is specific to the TRH-degrading ectoenzyme?
A3: To confirm the specificity of the enzymatic activity, you should include a control with a known specific inhibitor of TRH-DE. A significant reduction in fluorescence signal in the presence of the inhibitor would indicate that the measured activity is indeed from your enzyme of interest.
Q4: What are common interfering substances in this compound assays?
A4: Several substances can interfere with enzymatic assays. It is important to be aware of their potential impact, especially when preparing samples.
| Interfering Substance | Recommended Maximum Concentration | Potential Effect |
| DMSO | < 1% | Can inhibit or enhance enzyme activity at higher concentrations.[15][16][17][18][19] |
| EDTA | < 0.5 mM | Can chelate Zn2+, which is essential for TRH-DE activity.[5] |
| SDS | < 0.2% | Can denature the enzyme.[5] |
| Sodium Azide | < 0.2% | Can interfere with the assay.[5] |
| Tween-20 / NP-40 | < 1% | Can affect enzyme activity.[5] |
Q5: How do I perform an AMC standard curve?
A5: An AMC standard curve is essential for converting the relative fluorescence units (RFU) from the plate reader into the concentration of the product formed. A detailed protocol for preparing an AMC standard curve is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a sufficient volume of high-purity DMSO to dissolve the substrate and create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure the substrate is completely dissolved.
-
Aliquot the stock solution into light-protected, single-use tubes.
-
Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimizing Enzyme and Substrate Concentrations
-
Enzyme Titration:
-
Prepare a series of dilutions of the TRH-DE in assay buffer.
-
Add a fixed, non-limiting concentration of this compound substrate to each enzyme dilution.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that results in a robust signal and is on the linear part of this curve.
-
-
Substrate Titration:
-
Using the optimized enzyme concentration determined above, prepare a series of dilutions of the this compound substrate.
-
Initiate the reaction and measure the initial reaction rates for each substrate concentration.
-
Plot the initial reaction rate against the substrate concentration. This will typically yield a hyperbolic curve.
-
For routine assays, a substrate concentration at or near the Michaelis constant (Km) is often used.
-
Protocol 3: AMC Standard Curve Protocol
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Create a series of dilutions of the AMC stock solution in the assay buffer, covering the expected range of product concentrations in your enzymatic reaction.
-
Include a blank control containing only the assay buffer.
-
Pipette the standards and the blank into the wells of a black 96-well plate.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Subtract the blank reading from all standards.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration and fit a linear regression to the data. The slope of this line can be used to convert RFU from your enzyme assay into the concentration of AMC produced.
Visual Guides
Caption: General workflow for a this compound based enzyme activity assay.
Caption: A decision tree for troubleshooting common assay problems.
Caption: Illustration of the inner filter effect at high fluorophore concentrations.
References
- 1. static.igem.org [static.igem.org]
- 2. Identification of the thyrotropin-releasing-hormone-degrading ectoenzyme as a metallopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. berthold.com [berthold.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. static.horiba.com [static.horiba.com]
- 12. sw.pharma.hr [sw.pharma.hr]
- 13. biorxiv.org [biorxiv.org]
- 14. Strategies to overcome photobleaching in algorithm-based adaptive optics for nonlinear in-vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refinement of TRH-AMC Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thyrotropin-Releasing Hormone (TRH)-AMC protocols. The information is tailored for researchers, scientists, and drug development professionals working with specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the TRH-AMC assay?
The this compound assay is a fluorogenic method used to measure the activity of the TRH-degrading ectoenzyme. This enzyme cleaves the pGlu-His bond of the this compound substrate (pyroglutamyl-histidyl-prolylamide-7-amino-4-methylcoumarin). The cleavage itself does not directly release the fluorescent 7-amino-4-methylcoumarin (AMC). A coupled-enzyme reaction is required, where a second enzyme, such as dipeptidyl peptidase IV, cleaves the resulting His-Pro-AMC to release free AMC, which can then be detected fluorometrically.[1]
Q2: Which cell lines are suitable for this compound assays?
Several cell lines are used for studying TRH receptor signaling and could potentially be adapted for this compound assays to investigate the activity of the TRH-degrading ectoenzyme. Commonly used cell lines that express the TRH receptor include:
-
GH3 cells: A rat pituitary tumor cell line that endogenously expresses the TRH receptor and is a well-established model for studying TRH signaling.
-
CHO-K1 cells: Chinese Hamster Ovary cells are often used for stable expression of recombinant TRH receptors.
-
U2OS cells: A human bone osteosarcoma cell line that can be engineered to express the TRH receptor.
-
HEK 293 cells: Human Embryonic Kidney 293 cells are another common choice for transient or stable expression of TRH receptors.
The choice of cell line will depend on the specific research question, such as studying the endogenous enzyme or a recombinantly expressed version.
Q3: What are the typical excitation and emission wavelengths for AMC?
Free 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. It is crucial to consult the specifications of your specific this compound substrate and the filters available on your fluorescence plate reader to determine the optimal settings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive Enzyme: The TRH-degrading ectoenzyme may be inactive due to improper storage or handling of cell lysates. | Ensure cell lysates are prepared fresh or have been stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Substrate Concentration: The concentration of this compound may be too low for the enzyme to process effectively. | Determine the Michaelis constant (Km) for your specific enzyme and cell line. A typical Km for this compound is in the low micromolar range (e.g., 3.4 µM).[1] Use a substrate concentration around the Km value for initial experiments and optimize from there. | |
| Inefficient Coupling Enzyme Activity: The activity of the secondary enzyme (e.g., dipeptidyl peptidase IV) may be limiting the release of AMC. | Ensure the coupling enzyme is active and used at an optimal concentration. Refer to the manufacturer's instructions for the specific enzyme. | |
| Incorrect Wavelength Settings: The excitation and emission wavelengths on the plate reader are not optimal for AMC detection. | Verify the wavelength settings on your instrument. For AMC, excitation is typically around 340-360 nm and emission is around 440-460 nm. | |
| High Background Signal | Substrate Instability: The this compound substrate may be degrading non-enzymatically, leading to the release of free AMC. | Prepare fresh substrate solutions for each experiment. Protect the substrate from light. |
| Autofluorescence of Compounds: If screening compounds, they may be inherently fluorescent at the assay wavelengths. | Run a control plate with the compounds alone (without enzyme and substrate) to measure their intrinsic fluorescence and subtract this from the experimental wells. | |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers regularly. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable enzyme concentrations. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts. |
| Pipetting Errors: Inaccurate pipetting of substrate, enzyme, or compounds. | Calibrate pipettes regularly. Use a master mix for reagents where possible to minimize pipetting variations. | |
| Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or media to create a more uniform environment. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound protocols. These values can serve as a reference for assay development and data interpretation.
Table 1: Kinetic Parameters for this compound Substrate and Inhibitors
| Parameter | Compound | Cell/Enzyme Source | Value |
| Km | This compound | TRH-degrading ectoenzyme | 3.4 ± 0.7 µM[1] |
| Ki | TRH | TRH-degrading ectoenzyme | 35 ± 4 µM[1] |
| Ki | TRH-OH | TRH-degrading ectoenzyme | 311 ± 31 µM[1] |
Table 2: EC50 Values of TRH for Receptor Activation in Different Cell Lines
| Cell Line | Downstream Signal | EC50 of TRH |
| GH3 | Phosphoinositide Hydrolysis | 7.9 ± 1 nM |
| HEK 293 (transfected with chicken TRHR3) | NFAT-RE Luciferase Reporter | 1.23 nM[2] |
Note: The EC50 values in Table 2 are for TRH receptor activation, not directly for the TRH-degrading ectoenzyme activity measured by the this compound assay. They provide a reference for the concentration range of TRH that elicits a biological response in these cell lines.
Experimental Protocols
Protocol 1: General Cell Culture and Lysate Preparation for this compound Assay
This protocol provides a general guideline for culturing cells and preparing lysates for the this compound assay. Specific conditions should be optimized for each cell line.
Materials:
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Culture the chosen cell line (e.g., GH3, CHO-K1, U2OS) in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay. Optimal seeding density should be determined empirically for each cell line.
-
Cell Lysis:
-
On the day of the assay, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the cell lysate and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Protocol 2: this compound Coupled Enzyme Assay
This protocol describes a continuous fluorometric assay for measuring the activity of the TRH-degrading ectoenzyme using this compound as a substrate.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Dipeptidyl peptidase IV (DPP-IV) from a commercial source
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be optimized, but a starting point is around the Km value (e.g., 3-5 µM).
-
Prepare a working solution of DPP-IV in assay buffer. The optimal concentration should be determined to ensure it is not rate-limiting.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Cell lysate (use a consistent amount of protein per well, e.g., 10-50 µg)
-
DPP-IV working solution
-
(Optional) Inhibitors or test compounds
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
If testing inhibitors, calculate the percent inhibition relative to a control without the inhibitor.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: TRH Signaling Pathway.
Caption: this compound Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Addressing Trh-amc instability and degradation in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TRH-AMC (Thyrotropin-Releasing Hormone-7-amido-4-methylcoumarin).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence: Biological samples (cell lysates, plasma) can have endogenous fluorescent components. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. 3. Substrate Degradation: this compound may have degraded prior to the experiment, releasing free AMC. | 1. Run a blank control (all components except the enzyme source) to determine the level of background fluorescence and subtract it from your experimental values. 2. Use high-purity, fresh reagents and solvents. 3. Aliquot this compound upon receipt and store it properly in a dark, cold, and dry environment. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme (e.g., pyroglutamyl peptidase II) may be inactive due to improper storage or handling. 2. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Inhibitors Present: The sample may contain endogenous or contaminating enzyme inhibitors. | 1. Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme. 2. Optimize assay conditions. The optimal pH for many peptidases is near physiological pH (7.0-8.0). 3. If working with complex biological samples, consider sample purification steps to remove potential inhibitors. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of reagents, especially the enzyme or substrate, can lead to variability. 2. Temperature Fluctuations: Inconsistent temperature across the assay plate can affect enzyme kinetics. 3. Photobleaching: Exposure of the fluorescent product (free AMC) to light for extended periods can cause signal loss. | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. Use a temperature-controlled plate reader or incubator to maintain a consistent temperature. 3. Minimize the exposure of the assay plate to light. Read the plate immediately after stopping the reaction. |
| Rapid Signal Decline | 1. Substrate Depletion: The concentration of this compound may be too low, leading to rapid consumption by the enzyme. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a loss of activity over time. | 1. Increase the initial concentration of this compound to ensure the reaction rate is linear over the desired time course. 2. Check the stability of the enzyme under your experimental conditions. Consider adding stabilizing agents like BSA to the buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation in biological samples like plasma or tissue homogenates is enzymatic activity. Specifically, an ectoenzyme called pyroglutamyl peptidase II (PPII) is responsible for cleaving the pyroglutamate residue from TRH and this compound.[1][2] This releases the fluorescent 7-amido-4-methylcoumarin (AMC), which can lead to high background or inaccurate results if not controlled.
Q2: How can I prevent enzymatic degradation of this compound in my samples?
A2: To prevent enzymatic degradation, it is crucial to use a protease inhibitor cocktail. For studies involving this compound, a cocktail targeting metallopeptidases is particularly important, as PPII is a metalloenzyme.[1] Commercial protease inhibitor cocktails are available, and for specific inhibition of PPII, compounds that chelate divalent cations (like EDTA) can be effective.[3]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored at -20°C or lower in a desiccated, dark environment to prevent degradation from moisture and light.[4] It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. When preparing solutions, use high-purity solvents like DMSO or DMF for the stock solution, which can then be diluted into the appropriate aqueous assay buffer.
Q4: How does pH affect this compound stability and the fluorescence of the cleaved AMC?
A4: While the stability of the peptide bond in this compound can be susceptible to extremes in pH, the fluorescence of the cleaved 7-amino-4-methylcoumarin (AMC) is relatively stable in the physiological pH range. Aromatic amines like AMC are generally deprotonated at physiological pH, which means their fluorescence spectra are not subject to significant variability due to pH-dependent protonation/deprotonation when assayed at or near this range.[5] However, very low or very high pH can lead to quenching of the fluorescence signal.[2]
Q5: Is this compound sensitive to light?
A5: Yes, like many fluorescent compounds, the 7-amido-4-methylcoumarin (AMC) moiety of this compound is susceptible to photobleaching upon prolonged exposure to light.[6][7] It is important to protect this compound solutions and assay plates from light as much as possible to ensure signal stability. Using antifade reagents in mounting media can also help reduce photobleaching in microscopy applications.[8]
Data Presentation
Table 1: Stability of TRH in Human Plasma at 37°C
| Compound | Half-life (minutes) | Degradation Kinetics |
| TRH | 9.4 | First-order (at low concentrations) |
| His-Pro-NH2 | 5.3 | First-order |
| His-Pro | 2.2 | First-order |
Data adapted from a study on the degradation of TRH in human plasma.[9] While this data is for the unmodified TRH peptide, it provides an estimate of the rapid degradation that can be expected for this compound in a similar biological matrix.
Table 2: General pH Profile of 7-Amino-4-Methylcoumarin (AMC) Fluorescence
| pH Range | Relative Fluorescence Intensity | Notes |
| < 5 | Decreased | Protonation of the amino group can lead to quenching. |
| 5 - 9 | Optimal and Stable | AMC is deprotonated and exhibits strong, stable fluorescence. |
| > 9 | Decreased | Hydroxylation of the AMC molecule at very high pH can reduce fluorescence.[2] |
This table provides a general overview of the pH-dependent fluorescence of AMC. The exact fluorescence intensity can vary depending on the buffer system and other components of the assay.
Experimental Protocols
Protocol 1: Measuring Pyroglutamyl Peptidase II (PPII) Activity using this compound
This protocol outlines a continuous fluorometric assay to measure the activity of PPII in a sample.
Materials:
-
This compound (substrate)
-
PPII enzyme source (e.g., purified enzyme, cell lysate, plasma)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate with clear bottom
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Prepare a working solution of this compound: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare the enzyme sample: Dilute the enzyme source in Assay Buffer to a concentration that will yield a linear reaction rate for the desired assay time.
-
Set up the assay: In each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
25 µL of the diluted enzyme sample
-
-
Initiate the reaction: Add 25 µL of the this compound working solution to each well.
-
Measure fluorescence: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To convert the rate of change in fluorescence to the rate of substrate cleavage, create a standard curve using free AMC.
-
Protocol 2: Preparation of an AMC Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate with clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare an AMC stock solution: Dissolve AMC in DMSO to a concentration of 1 mM.
-
Prepare a series of dilutions: Create a serial dilution of the AMC stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0 µM to 50 µM).
-
Plate the standards: Add 100 µL of each AMC dilution to individual wells of the 96-well plate. Include a blank with 100 µL of Assay Buffer only.
-
Measure fluorescence: Read the fluorescence of the plate using the same settings as for the enzyme assay (excitation ~380 nm, emission ~460 nm).
-
Create the standard curve: Plot the fluorescence intensity (RFU) against the known AMC concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope can be used to convert the V₀ (in RFU/min) from the enzyme assay to the rate of product formation (in µM/min).
Visualizations
Caption: Experimental workflow for a this compound based enzyme assay.
Caption: Enzymatic degradation of this compound by Pyroglutamyl Peptidase II.
Caption: Factors contributing to this compound instability and degradation.
References
- 1. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 2. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Bot Detection [iris-biotech.de]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize artifacts in Trh-amc fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in Thyrotropin-releasing hormone (TRH) receptor activation assays that utilize fluorescence readouts.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle behind measuring TRH receptor activation with a fluorescence assay?
A1: The most common method for measuring the activation of the TRH receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is through a calcium flux assay.[1][2] The signaling cascade is as follows:
-
TRH binds to its receptor.
-
The activated receptor stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] This increase in intracellular calcium can be detected by fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM.[5][6][7][8][9][10] While a direct "TRH-AMC" assay for receptor activation is not standard, a this compound substrate is commercially available, likely for studying enzymes that degrade TRH.[11]
Q2: What are the common sources of artifacts in TRH fluorescence measurements?
A2: Artifacts in TRH fluorescence assays can arise from several sources, broadly categorized as:
-
Instrumentation: Fluctuations in the excitation light source, improper filter sets, and incorrect gain settings.
-
Sample Preparation: Cell health and density, incomplete dye loading, and the presence of air bubbles.
-
Compound-related effects: Autofluorescence of test compounds, fluorescence quenching, and inner filter effects.[12]
-
Photobleaching: Light-induced degradation of the fluorescent probe.[13]
-
Background Fluorescence: High background from media components (e.g., phenol red, serum) or the cells themselves.[14][15][16][17]
Q3: How can I minimize photobleaching of my fluorescent dye?
A3: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[13] To minimize it:
-
Reduce Exposure Time: Only expose the sample to excitation light when acquiring data.
-
Lower Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or assay buffer.
-
Choose Photostable Dyes: Select fluorescent probes known for their high photostability.[1]
Q4: My background fluorescence is very high. What can I do?
A4: High background fluorescence can mask the specific signal from your assay. To reduce it:
-
Use Phenol Red-Free Media: Phenol red is fluorescent and can contribute significantly to background.
-
Optimize Cell Density: Too many cells can increase autofluorescence.
-
Wash Cells Adequately: Ensure complete removal of unbound fluorescent dye.
-
Use a Plate Reader with Bottom-Reading Capabilities: For adherent cells, reading from the bottom can reduce interference from the media.[15]
-
Perform Background Subtraction: Always include wells with no cells or no dye to measure and subtract the background signal.
Q5: My test compounds are autofluorescent. How can I correct for this?
A5: Autofluorescent compounds can lead to false-positive results.[12] To address this:
-
Pre-read the Plate: Measure the fluorescence of the compounds in the assay buffer before adding the cells or fluorescent dye.
-
Use a Different Fluorescent Probe: If possible, switch to a probe with excitation and emission wavelengths that do not overlap with the autofluorescence of your compounds. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[11][15]
-
Employ Time-Resolved Fluorescence (TRF): TRF assays use long-lifetime fluorophores and a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence and compound autofluorescence.[18]
II. Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive TRH or other reagents.2. Low TRH receptor expression in cells.3. Inefficient loading of the fluorescent dye.4. Incorrect instrument settings (excitation/emission wavelengths, gain).5. Cell death or poor cell health. | 1. Verify the activity of TRH and other reagents with appropriate controls.2. Use a cell line with confirmed high expression of the TRH receptor (e.g., HEK293-TRHR, U2OS-TRHR).[19]3. Optimize dye concentration and incubation time.4. Check the manufacturer's specifications for the fluorescent dye and ensure the instrument is set correctly.5. Assess cell viability before and during the experiment. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Uneven dye loading.3. Pipetting errors.4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use appropriate cell seeding techniques.2. Optimize the dye loading protocol to ensure uniform uptake.3. Use calibrated pipettes and proper pipetting techniques.4. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humidified environment. |
| Signal Fades Quickly | 1. Photobleaching.2. Dye leakage from cells.3. Cell death. | 1. Reduce excitation light intensity and exposure time. Use an antifade reagent.2. Ensure the dye is properly de-esterified within the cells. Some assay kits include reagents to prevent dye leakage.3. Monitor cell viability and optimize assay conditions to minimize cytotoxicity. |
| False Positives | 1. Autofluorescent test compounds.2. Compounds that increase intracellular calcium through off-target effects. | 1. Pre-read the plate to identify autofluorescent compounds.[12]2. Perform counter-screens in a parental cell line lacking the TRH receptor to identify non-specific effects. |
| False Negatives | 1. Test compounds that quench the fluorescence signal.2. Insoluble compounds.3. Cytotoxic compounds. | 1. Perform a fluorescence quenching test by adding the compound to a solution of the free fluorophore.2. Check the solubility of the compounds in the assay buffer.3. Assess the cytotoxicity of the compounds at the concentrations used in the assay. |
III. Quantitative Data Summary
Table 1: Typical Excitation and Emission Wavelengths for AMC and Related Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| AMC (7-Amino-4-methylcoumarin) | 341-350 | 440-460 | Widely used blue-emitting fluorophore.[7][20][21][22] |
| AMC-substrate (conjugated) | ~330 | ~390 | Lower fluorescence intensity compared to free AMC.[1] |
| Fura-2 (Ca2+-bound) | ~340 | ~510 | Ratiometric indicator.[6][8][9][10] |
| Fura-2 (Ca2+-free) | ~380 | ~510 | Ratiometric indicator.[6][8][9][10] |
| Fluo-4 (Ca2+-bound) | ~494 | ~516 | Single-wavelength indicator. |
Table 2: Representative EC50 Values for TRH in Different Cell-Based Assays
| Cell Line | Assay Type | EC50 | Reference |
| HiTSeeker TRH1 Cells | Calcium Flux | 1.26 x 10⁻⁶ mg/ml | [1][23] |
| HEK293 with chicken TRHR3 | NFAT-luciferase reporter | 1.23 nM | [21] |
Note: EC50 values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions.
IV. Experimental Protocols
Protocol 1: TRH-Induced Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol outlines a general procedure for measuring TRH receptor activation by monitoring changes in intracellular calcium with the ratiometric fluorescent indicator Fura-2 AM.
1. Cell Preparation: a. Seed cells expressing the TRH receptor (e.g., HEK293-TRHR) onto a 96-well black, clear-bottom plate. b. Culture the cells until they reach 80-90% confluency.
2. Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fura-2 AM is typically 1-5 µM. b. Remove the culture medium from the cells and wash once with the buffer. c. Add the Fura-2 AM loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.[9] d. After incubation, wash the cells twice with the buffer to remove extracellular Fura-2 AM.
3. Compound Addition and Fluorescence Measurement: a. Prepare serial dilutions of TRH and test compounds in the assay buffer. b. Place the 96-well plate into a fluorescence plate reader equipped with dual-excitation capabilities and injectors. c. Set the instrument to measure fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. d. Record a baseline fluorescence reading for a set period. e. Inject the TRH or test compounds into the wells. f. Continue recording the fluorescence signal to capture the calcium response.
4. Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point. b. The change in this ratio over time reflects the change in intracellular calcium concentration. c. Plot the peak response against the logarithm of the TRH concentration to generate a dose-response curve and determine the EC50 value.
V. Visualizations
Caption: TRH signaling pathway leading to calcium release and PKC activation.
References
- 1. innoprot.com [innoprot.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound acetate salt | 190836-86-3 | FT110540 | Biosynth [biosynth.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative autoradiography of TRH receptors in discrete brain regions of different mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluorescent Reporter Assay for the Detection of Ligands Acting Through GIProtein-Coupled Receptors | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Table 10. [EC50 values for two cell-based assays used for correlation analysis.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
Technical Support Center: Optimizing Trh-AMC Enzymatic Reactions
Welcome to the technical support center for optimizing incubation time in Thyrotropin-releasing hormone-amino-4-methylcoumarin (TRH-AMC) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound enzymatic assays, with a focus on optimizing incubation time.
Q1: My fluorescent signal is too low. What are the possible causes and solutions?
A1: A low fluorescent signal can be due to several factors. Refer to the table below for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Solution |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable amount of cleaved AMC. To address this, perform a time-course experiment by measuring fluorescence at multiple time points (e.g., every 5-10 minutes) to determine the optimal incubation time within the linear range of the reaction. |
| Low Enzyme Concentration/Activity | The concentration of the enzyme (e.g., Pyroglutamyl-peptidase II) may be too low, or the enzyme may have lost activity due to improper storage or handling. Verify the enzyme concentration and ensure it is stored at the recommended temperature. If necessary, use a fresh aliquot of the enzyme. |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for enzyme activity. Ensure the assay is performed at the recommended temperature (typically 37°C) and in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5).[1] |
| Incorrect Instrument Settings | The settings on your fluorometer or plate reader may not be optimized for AMC detection. Ensure the excitation and emission wavelengths are set correctly for AMC (typically around 350-380 nm for excitation and 440-460 nm for emission). |
Q2: My fluorescent signal is too high or the reaction is saturating too quickly. How can I resolve this?
A2: A signal that is too high or plateaus rapidly indicates that the reaction is proceeding too quickly. This can lead to an underestimation of the initial reaction velocity.
| Potential Cause | Troubleshooting Solution |
| Incubation Time is Too Long | The reaction has likely gone beyond its linear phase. Reduce the incubation time significantly. A kinetic read (measuring fluorescence at multiple short intervals) is highly recommended to identify the initial linear phase. |
| Enzyme Concentration is Too High | An excessive amount of enzyme will rapidly consume the substrate. Perform serial dilutions of your enzyme to find a concentration that results in a steady, linear increase in fluorescence over a measurable period. |
| Substrate Depletion | At high enzyme concentrations, the this compound substrate may be quickly depleted, causing the reaction rate to slow down and plateau. Reducing the enzyme concentration is the primary solution. |
Q3: I am observing high background fluorescence. What can I do to reduce it?
A3: High background fluorescence can mask the true signal from the enzymatic reaction.
| Potential Cause | Troubleshooting Solution |
| Autofluorescence of Assay Components or Samples | The assay buffer, microplate, or the biological sample itself may be autofluorescent. Run a "no enzyme" control and a "no substrate" control to identify the source of the background. If the plate is the issue, consider using black, non-binding microplates. If the sample is autofluorescent, you may need to further purify it. |
| Contaminated Reagents | Reagents may be contaminated with fluorescent compounds. Use fresh, high-quality reagents and dedicated pipette tips. |
| Spontaneous Substrate Hydrolysis | This compound may undergo slow, spontaneous hydrolysis, especially under non-optimal pH or temperature conditions. Prepare the substrate solution fresh for each experiment and store it protected from light. |
Q4: How do I determine the optimal incubation time for my specific experimental conditions?
A4: The optimal incubation time is the duration that falls within the initial, linear phase of the reaction, where the rate of product formation is constant.
To determine this, set up a kinetic assay:
-
Prepare your reaction mixture with all components except the enzyme.
-
Initiate the reaction by adding the enzyme.
-
Immediately begin measuring the fluorescence at regular, short intervals (e.g., every 1-5 minutes).
-
Plot the fluorescence intensity against time.
-
Identify the longest time period during which the plot is a straight line. Any incubation time within this linear range is suitable for your endpoint assays.
Experimental Protocols
Key Experiment: Determining the Initial Velocity of a this compound Enzymatic Reaction
This protocol outlines the steps to measure the activity of a TRH-degrading enzyme, such as Pyroglutamyl-peptidase II (PPII), using the fluorogenic substrate this compound.
Materials:
-
Purified Pyroglutamyl-peptidase II (PPII) enzyme
-
This compound substrate
-
Assay Buffer: 20 mM potassium phosphate, pH 7.5[1]
-
Black 96-well microplate
-
Fluorometer or microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Incubator set to 37°C[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer. A typical final concentration is 5 µM.[1]
-
Prepare serial dilutions of the PPII enzyme in cold assay buffer to determine the optimal concentration.
-
-
Assay Setup:
-
In a black 96-well microplate, add the assay buffer to each well.
-
Add the this compound substrate to each well to reach the final desired concentration.
-
Include control wells:
-
No Enzyme Control: Contains assay buffer and this compound, but no enzyme. This is to measure background fluorescence.
-
No Substrate Control: Contains assay buffer and enzyme, but no this compound. This is to check for autofluorescence from the enzyme preparation.
-
-
-
Initiating the Reaction:
-
Pre-incubate the microplate with all components except the enzyme at 37°C for 5-10 minutes.
-
To start the reaction, add the diluted PPII enzyme to the appropriate wells.
-
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in the fluorometer pre-set to 37°C and begin reading the fluorescence every 1-2 minutes for a total of 30-60 minutes.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate at 37°C for a predetermined optimal time (determined from a prior kinetic experiment). After incubation, stop the reaction (e.g., by adding a specific inhibitor or denaturing the enzyme) and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
For the kinetic assay, plot fluorescence versus time. The slope of the initial linear portion of this curve represents the initial reaction velocity.
-
The rate of the reaction can be calculated using a standard curve of free AMC to convert fluorescence units to moles of product formed per unit of time.
-
Data Presentation
Table 1: Example of Time-Course Data for Optimizing Incubation Time
| Incubation Time (minutes) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 250 |
| 10 | 450 |
| 15 | 650 |
| 20 | 850 |
| 25 | 1050 |
| 30 | 1200 |
| 35 | 1300 |
| 40 | 1350 |
| 45 | 1360 |
| In this example, the linear range appears to be up to approximately 25-30 minutes. |
Table 2: Troubleshooting Summary for Incubation Time Optimization
| Observation | Potential Problem | Primary Solution |
| Signal is not significantly above background | Insufficient incubation time or low enzyme activity | Increase incubation time (within linear range) or increase enzyme concentration. |
| Reaction plateaus quickly | Incubation time is too long or enzyme concentration is too high | Decrease incubation time and/or decrease enzyme concentration. |
| High variability between replicates | Inconsistent timing or pipetting errors | Use a multichannel pipette for simultaneous addition of reagents; ensure precise timing of incubation. |
Visualizations
Caption: Workflow for a this compound enzymatic assay.
Caption: Troubleshooting logic for signal optimization.
References
Technical Support Center: Calibration and Standardization of TRH-AMC-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRH-AMC-based assays to measure the activity of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme, also known as pyroglutamyl-peptidase II (PPII).
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based assays in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| No or very low fluorescence signal | Inactive Enzyme: The TRH-degrading ectoenzyme (PPII) may be inactive due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Missing Assay Component: A critical component of the coupled assay, such as Dipeptidyl Peptidase IV (DPP-IV), may be missing or inactive.[1][2] | The this compound assay is a coupled-enzyme assay. Verify that active DPP-IV is included in the reaction mixture to cleave His-Pro-AMC and release the fluorescent AMC molecule.[1][2] | |
| Incorrect Buffer Conditions: The pH or composition of the assay buffer may not be optimal for enzyme activity. | The recommended buffer is 20 mM potassium phosphate buffer at pH 7.5.[3] Ensure the final pH of the reaction mixture is correct. | |
| Substrate Degradation: The this compound substrate may have degraded due to improper storage. | Store the this compound substrate protected from light and moisture. Prepare fresh substrate solutions for each experiment. | |
| Instrument Settings: The fluorometer settings (excitation/emission wavelengths) may be incorrect. | Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC.[1] | |
| High background fluorescence | Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and freshly prepared buffers. Test individual reagents for background fluorescence. |
| Autohydrolysis of Substrate: The this compound substrate may be slowly hydrolyzing non-enzymatically. | Prepare substrate solutions fresh and keep them on ice. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from the sample readings. | |
| Compound Interference: If screening for inhibitors, the test compounds themselves may be fluorescent. | Screen test compounds for intrinsic fluorescence at the assay wavelengths before testing for inhibition. | |
| Non-linear reaction progress curves | Substrate Depletion: The initial substrate concentration may be too low, leading to rapid depletion and a plateau in the reaction rate. | Ensure the substrate concentration is well below the Km value for initial velocity measurements. For progress curve analysis, use a substrate concentration that allows for a sustained linear phase. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | Optimize assay conditions (e.g., temperature, buffer components) to ensure enzyme stability. Reduce the assay time if necessary. | |
| Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linearity. | Dilute the sample or use a lower substrate concentration. If high concentrations are necessary, mathematical corrections for the inner filter effect may be required. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Microplate Issues: The type of microplate used can affect fluorescence readings.[4] | Use black, opaque-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.[4] | |
| Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. | Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker. | |
| Assay results not reproducible | Inconsistent Sample Preparation: Variability in the preparation of biological samples (e.g., brain homogenates, serum). | Follow a standardized protocol for sample preparation. For tissue homogenates, ensure consistent sonication and centrifugation steps.[5] |
| Batch-to-batch Reagent Variability: Differences in the quality or concentration of enzyme or substrate from different batches. | Qualify new batches of reagents by comparing their performance to the previous batch. | |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | Use a temperature-controlled plate reader or water bath to ensure a constant and accurate incubation temperature. |
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound assay for TRH-degrading ectoenzyme (PPII) activity?
The this compound assay is a coupled fluorometric assay.[1][2] The TRH-degrading ectoenzyme (PPII) cleaves the pyroglutamyl residue from the non-fluorescent substrate, pyroglutamyl-histidyl-prolylamido-4-methylcoumarin (this compound). This reaction produces His-Pro-AMC, which is then cleaved by a second enzyme, dipeptidyl peptidase IV (DPP-IV), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the PPII activity.
2. Why is a coupled-enzyme system necessary for this assay?
The direct product of PPII acting on this compound, which is His-Pro-AMC, is not fluorescent. Therefore, a second "coupling" enzyme, DPP-IV, is required to cleave His-Pro-AMC and liberate the fluorophore, AMC.[1][2]
3. What are the optimal excitation and emission wavelengths for detecting AMC?
The optimal excitation wavelength for AMC is approximately 380 nm, and the optimal emission wavelength is approximately 460 nm.
4. How do I prepare an AMC standard curve?
An AMC standard curve is essential for converting relative fluorescence units (RFU) to the molar amount of product formed. A detailed protocol for preparing an AMC standard curve is provided in the "Experimental Protocols" section.
5. What are known inhibitors of TRH-degrading ectoenzyme (PPII)?
Several competitive inhibitors of PPII have been identified. These can be useful as negative controls or for validating the assay. Some examples include:
-
l-pyroglutamyl-l-asparaginyl-l-prolineamide (Ki = 17.5 µM)[3]
-
Glp-Asn-Pro-AMC (Ki = 0.97 µM)[3]
-
CPHNA (N-[1-carboxy-2-phenylethyl]-N-imidazole benzyl histidyl-β-naphthylamide) (Ki = 8 µM)[3]
6. Can this assay be used to screen for inhibitors?
Yes, this continuous fluorometric assay is well-suited for rapidly screening potential inhibitors of TRH-degrading ectoenzyme.[1]
7. What is the difference between a continuous and a discontinuous assay for PPII activity?
A continuous assay monitors the fluorescence signal in real-time as the reaction progresses.[1] A discontinuous assay involves stopping the reaction at specific time points and then measuring the fluorescence. A previously used discontinuous method involved a non-enzymatic cyclization step at high temperature to release AMC, but this was found to underestimate product formation.[1][2] The coupled-enzyme continuous assay is generally preferred for obtaining reliable initial rates.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based assays.
Table 1: Kinetic Parameters for this compound Hydrolysis by TRH-Degrading Ectoenzyme (PPII)
| Parameter | Value | Assay Type | Reference |
| Km for this compound | 3.4 ± 0.7 µM | Discontinuous | [1] |
| Km for this compound | 3.8 ± 0.5 µM | Continuous | [1] |
Table 2: Inhibition Constants (Ki) for Known PPII Inhibitors
| Inhibitor | Ki Value | Reference |
| TRH | 35 ± 4 µM | [1] |
| TRH-OH | 311 ± 31 µM | [1] |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | 17.5 µM | [3] |
| Glp-Asn-Pro-AMC | 0.97 µM | [3] |
| CPHNA | 8 µM | [3] |
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
This protocol describes the preparation of a standard curve to correlate fluorescence intensity with the concentration of free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (20 mM potassium phosphate, pH 7.5)
-
Black, opaque-bottom 96-well microplate
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the AMC stock solution in assay buffer to achieve final concentrations ranging from 0 to 5 µM.
-
Add 100 µL of each AMC dilution to triplicate wells of the 96-well plate.
-
Include wells with 100 µL of assay buffer only to serve as a blank.
-
Measure the fluorescence in a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Subtract the average fluorescence of the blank from all other readings.
-
Plot the background-subtracted fluorescence (RFU) versus the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert RFU values from the enzyme assay into product concentrations.
Protocol 2: Continuous Fluorometric Assay for PPII Activity
This protocol details a continuous, coupled-enzyme assay for measuring the activity of TRH-degrading ectoenzyme (PPII).
Materials:
-
Purified or recombinant TRH-degrading ectoenzyme (PPII)
-
Dipeptidyl Peptidase IV (DPP-IV)
-
This compound substrate stock solution (in DMSO)
-
Assay buffer (20 mM potassium phosphate, pH 7.5)
-
Black, opaque-bottom 96-well microplate
-
Temperature-controlled fluorometer
Procedure:
-
Prepare a reaction master mix containing assay buffer, DPP-IV, and the PPII enzyme sample. The final concentration of DPP-IV should be sufficient to ensure it is not rate-limiting.
-
Pipette the master mix into the wells of the microplate. Include control wells (e.g., no PPII enzyme, no this compound substrate).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be close to the Km value (e.g., 5 µM).[3]
-
Immediately place the plate in the fluorometer, which has been pre-set to 37°C.
-
Monitor the increase in fluorescence (Ex: ~380 nm, Em: ~460 nm) over time (e.g., every minute for 30-60 minutes).
-
Determine the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot.
-
Convert the rate from RFU/min to µM/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 3: Preparation of Brain Homogenates for PPII Assay
This protocol describes the preparation of brain tissue for measuring PPII activity.
Materials:
-
Brain tissue (e.g., median eminence)[5]
-
50 mM sodium phosphate buffer, pH 7.4[5]
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Dissect the brain tissue of interest on ice and immediately freeze it.[5]
-
Homogenize the tissue in ice-cold 50 mM sodium phosphate buffer (pH 7.4) using a sonicator.[5]
-
Centrifuge the homogenate at high speed (e.g., 80,000 rpm) to pellet the membranes.[5]
-
Discard the supernatant and wash the pellet with the same phosphate buffer.
-
Resuspend the pellet in the assay buffer (20 mM potassium phosphate, pH 7.5) for use in the PPII activity assay.
-
Determine the protein concentration of the homogenate using a standard protein assay method.
Diagrams and Visualizations
Caption: Workflow of the coupled this compound assay for PPII activity.
Caption: A logical workflow for troubleshooting this compound-based assays.
References
- 1. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of two fluorimetric assays for the determination of pyroglutamyl aminopeptidase type-II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.lib.buffalo.edu [search.lib.buffalo.edu]
- 5. Hypothalamic Median Eminence Thyrotropin-Releasing Hormone-Degrading Ectoenzyme Activity Is Dispensable for Basal Thyroid Axis Activity in Lean Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorogenic Peptidase Substrates: Trh-amc and Its Alternatives
For researchers and professionals in drug development and scientific research, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of peptidase activity. This guide provides a detailed comparison of Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin (Trh-amc) with other commercially available fluorogenic substrates. We will delve into their performance, supported by experimental data, and provide comprehensive protocols for their use.
Introduction to Fluorogenic Peptidase Substrates
Fluorogenic substrates are invaluable tools for measuring enzyme activity due to their high sensitivity and suitability for continuous monitoring of enzymatic reactions. These molecules consist of a peptide sequence recognized by a specific peptidase, linked to a fluorescent reporter group, commonly 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be quantified to determine enzyme activity.
This guide focuses on the comparison of this compound, a substrate for pyroglutamyl-peptidase II (PPII), with other fluorogenic substrates targeting different peptidases, such as prolyl oligopeptidase (POP) and cathepsins.
Performance Comparison of Fluorogenic Substrates
The efficiency of a fluorogenic substrate is determined by several key parameters, including its affinity for the enzyme (Km), the catalytic rate (kcat), and the resulting signal-to-background ratio. A lower Km value indicates a higher affinity of the substrate for the enzyme, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.
| Substrate | Target Peptidase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore | Excitation (nm) | Emission (nm) |
| This compound | Pyroglutamyl-Peptidase II (PPII) | Data not available | Data not available | Data not available | AMC | ~360-380 | ~440-460 |
| pGlu-AMC | Pyroglutamyl-Peptidase I | 130 | 2.68 x 10⁻⁵ | 0.202 | AMC | ~370 | ~440 |
| Z-Gly-Pro-AMC | Prolyl Oligopeptidase (POP) | 54 | Data not available | Data not available | AMC | 380 | 465 |
| Z-LR-AMC | Cathepsins (e.g., B, L, V) | Data not available | Data not available | Data not available | AMC | 380 | 460 |
| TRH-β-naphthylamide | Pyroglutamyl-Peptidase II (PPII) | Data not available | Data not available | Data not available | β-naphthylamine | ~335 | ~410 |
Experimental Protocols
General Assay Protocol for Fluorogenic Peptidase Substrates (AMC-based)
This protocol provides a general framework that can be adapted for specific peptidases and substrates.
Materials:
-
Purified peptidase
-
Fluorogenic substrate (e.g., this compound, Z-Gly-Pro-AMC)
-
Assay buffer (specific to the peptidase of interest)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare a standard curve of free AMC in the assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well microplate.
-
Add the enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of product formed using the AMC standard curve.
-
Determine the kinetic parameters (Km and kcat) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Specific Protocol: Z-Gly-Pro-AMC Assay for Prolyl Oligopeptidase (POP)
Materials:
-
Purified Prolyl Oligopeptidase (POP)
-
Z-Gly-Pro-AMC substrate
-
Assay Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the POP enzyme in the assay buffer. The final concentration will depend on the enzyme's activity.
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted POP enzyme solution to the sample wells. For blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add 40 µL of the substrate dilution to each well to start the reaction.
-
Monitor the fluorescence increase at an excitation wavelength of 380 nm and an emission wavelength of 465 nm every minute for 30 minutes at 37°C.
-
Calculate the enzyme activity based on the rate of AMC release, using a standard curve of free AMC.
Signaling Pathways and Experimental Workflows
Understanding the biological context of the peptidase being studied is crucial. Below are diagrams of key signaling pathways and a typical experimental workflow generated using the DOT language.
Pyroglutamyl-Peptidase II (PPII) in the Hypothalamic-Pituitary-Thyroid Axis
Caption: Role of PPII in regulating the Hypothalamic-Pituitary-Thyroid axis.
Prolyl Oligopeptidase (POP) and the ERK Signaling Pathway
Caption: Involvement of Prolyl Oligopeptidase in modulating the ERK signaling pathway.
Cathepsin-Mediated Apoptosis Pathway
A Comparative Analysis of Trh-amc and Radiolabeled TRH for Receptor Binding and Enzymatic Degradation Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the fluorescent substrate Trh-amc and traditional radiolabeled thyrotropin-releasing hormone (TRH) in key biochemical assays. This document provides a detailed analysis of their respective utility in TRH receptor binding and enzymatic degradation studies, supported by experimental data and protocols.
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role as a primary regulator of the hypothalamic-pituitary-thyroid axis and as a neuromodulator in the central nervous system. The study of its receptors and metabolic pathways is fundamental to understanding various physiological and pathological processes. For decades, radiolabeled TRH analogs, such as tritium-labeled TRH ([³H]TRH), have been the gold standard for in vitro and in vivo studies due to their high sensitivity and minimal structural modification. However, the emergence of fluorescently labeled ligands, like TRH-7-amino-4-methylcoumarin (this compound), offers a non-radioactive alternative with distinct advantages in terms of safety, ease of use, and potential for high-throughput screening. This guide presents a comparative analysis of these two critical research tools to aid investigators in selecting the most appropriate methodology for their specific research needs.
Performance Comparison: this compound vs. Radiolabeled TRH
The selection between this compound and radiolabeled TRH hinges on the specific experimental goals, with each offering a unique set of advantages and disadvantages.
TRH Receptor Binding Assays
Radiolabeled TRH has traditionally been the preferred tool for quantifying ligand-receptor interactions with high precision. The minimal structural alteration in radiolabeling is thought to preserve the native binding affinity. In contrast, the addition of a bulky fluorophore like AMC to the TRH peptide can potentially alter its binding characteristics.
| Feature | This compound (Fluorescent) | Radiolabeled TRH ([³H]TRH) |
| Detection Method | Fluorescence intensity | Scintillation counting |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling and disposal |
| Binding Affinity (Kd) | Higher (lower affinity), reported as ~400 nM for a fluorescein-labeled TRH analog[1][2] | Lower (higher affinity), typically in the low nanomolar range (e.g., 30 nM for [³H]TRH)[3] |
| Throughput | High, amenable to automated plate readers | Lower, requires sample processing for scintillation counting |
| Live-Cell Imaging | Yes, allows for visualization of receptor dynamics in living cells | No, typically used with cell lysates or fixed tissues |
| Cost | Generally lower cost of reagents and disposal | Higher costs associated with radioisotope purchase, licensing, and waste disposal |
Enzymatic Degradation Assays
This compound is specifically designed as a fluorogenic substrate for enzymes that cleave the pGlu-His bond of TRH, most notably pyroglutamyl-peptidase II (PPII). The enzymatic cleavage of this compound releases the fluorescent AMC molecule, providing a continuous and real-time measure of enzyme activity. Radiolabeled TRH can also be used to monitor degradation by tracking the appearance of radiolabeled metabolites over time, typically requiring chromatographic separation.
| Feature | This compound (Fluorogenic Substrate) | Radiolabeled TRH |
| Assay Principle | Continuous fluorometric detection of released AMC | Discontinuous detection of radiolabeled fragments after separation (e.g., HPLC) |
| Enzyme Specificity | Primarily for pyroglutamyl-peptidases like PPII[4] | Can be used to study the activity of various TRH-degrading enzymes |
| Sensitivity | High, dependent on the quantum yield of the fluorophore | Very high, dependent on the specific activity of the radiolabel |
| Kinetic Analysis | Allows for real-time kinetic measurements (Km, kcat) | Requires multiple time points and separation steps to determine kinetic parameters |
| Ease of Use | Simple mix-and-read format | More complex, involves sample quenching and separation |
| Substrate Affinity (Km) | Likely in the micromolar range (based on inhibitor Ki of a similar compound)[5] | Not explicitly found for direct comparison under identical conditions |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for TRH receptor binding and enzymatic degradation assays.
TRH Receptor Binding Assay Protocol
A competitive binding assay is commonly used to determine the affinity of a test compound for the TRH receptor.
Workflow for a Competitive TRH Receptor Binding Assay
Caption: Workflow comparison for radiolabeled and fluorescent TRH receptor binding assays.
1. Radiolabeled TRH Binding Assay ([³H]TRH)
-
Materials:
-
Cell membranes expressing TRH receptors
-
[³H]TRH (specific activity ~60-90 Ci/mmol)
-
Unlabeled TRH (for determining non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]TRH (e.g., 5 nM), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled TRH (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Data can be analyzed to determine the IC₅₀ of the test compound and subsequently the Ki using the Cheng-Prusoff equation.
-
2. Fluorescent TRH (this compound) Binding Assay
-
Materials:
-
Whole cells or cell membranes expressing TRH receptors
-
This compound
-
Unlabeled TRH
-
Test compounds
-
Assay buffer (e.g., HBSS or similar physiological buffer)
-
Black, clear-bottom 96-well plates (for microscopy or bottom-reading plate readers)
-
-
Procedure:
-
Seed cells expressing TRH receptors in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of this compound (e.g., a concentration around its Kd, if known, or determined empirically).
-
For non-specific binding, add a high concentration of unlabeled TRH.
-
Incubate at 37°C for a predetermined time.
-
For endpoint assays, wash the cells with cold assay buffer to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Calculate specific binding and analyze the data to determine the IC₅₀ and Ki of the test compound.
-
TRH-Degrading Enzyme (PPII) Activity Assay Protocol
This assay measures the rate of TRH or this compound degradation by PPII.
Workflow for PPII Activity Assay
Caption: Workflow comparison for PPII activity assays using this compound and radiolabeled TRH.
1. Fluorogenic Assay using this compound
-
Materials:
-
Purified PPII or a biological sample containing PPII activity
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer and the enzyme preparation.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding this compound to a final concentration in the desired range for kinetic analysis (e.g., 0.5 - 20 µM).
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation ~380 nm, Emission ~460 nm) over time.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For determining kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of this compound.
-
2. Radiometric Assay using [³H]TRH
-
Materials:
-
Purified PPII or a biological sample containing PPII activity
-
[³H]TRH
-
Assay buffer
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a radioactivity detector
-
-
Procedure:
-
Set up reaction tubes containing assay buffer and the enzyme preparation.
-
Pre-incubate at the desired temperature.
-
Initiate the reaction by adding [³H]TRH.
-
At various time points, stop the reaction in individual tubes by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact [³H]TRH from its radiolabeled degradation products (e.g., [³H]His-Pro-NH₂).
-
Quantify the amount of product formed at each time point using a radioactivity detector.
-
The initial reaction rate is determined from the linear portion of the product formation versus time plot. Kinetic parameters can be determined by performing the assay at different substrate concentrations.
-
Signaling Pathways and Logical Relationships
The interaction of TRH with its receptor initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the results of binding and functional assays.
TRH Receptor Signaling Pathway
References
- 1. Direct visualization of receptors for thyrotropin-releasing hormone with a fluorescein-labeled analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct visualization of receptors for thyrotropin-releasing hormone with a fluorescein-labeled analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat. | Semantic Scholar [semanticscholar.org]
- 4. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
TRH-AMC in Receptor Binding: A Comparative Guide for Neuropeptide Derivatives
For researchers and professionals in drug development, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a comparative analysis of Thyrotropin-Releasing Hormone (TRH) derivatives and other neuropeptides in the context of receptor binding, with a special focus on the utility of TRH-AMC. While primarily a fluorogenic substrate for enzyme activity assays, understanding its characteristics alongside traditional neuropeptide receptor ligands offers valuable insights for experimental design.
This compound: Beyond a Simple Ligand
This compound, or Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin, is a derivative of TRH where the C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin. This modification makes it a key tool for studying TRH-degrading ectoenzymes[1][2]. The enzymatic cleavage of the amide bond releases the fluorescent AMC group, allowing for real-time monitoring of enzyme activity.
While not its primary application, any interaction of this compound with TRH receptors (TRH-R) is a critical consideration for assay validity. A fluorescein-labeled TRH analog (FL-TRH) has been shown to bind to TRH receptors with an apparent dissociation constant (Kd) of 400 nM[3]. This suggests that fluorescent labeling can still permit receptor interaction, albeit potentially with altered affinity compared to the native peptide.
Comparative Receptor Binding Affinities
To provide a clear comparison, the following table summarizes the receptor binding affinities (Ki or Kd) of native TRH and several of its analogs, along with other representative neuropeptides, for their respective receptors. Lower Ki or Kd values indicate higher binding affinity.
| Compound/Analog | Receptor(s) | Binding Affinity (Ki/Kd in nM) | Species/System |
| TRH Analogs | |||
| TRH | TRH-R | 14.2 - 33.9 | Mammalian Spinal Cord |
| MeTRH | TRH-R | 4.2 - 5.9 | Mammalian Spinal Cord |
| Taltirelin (TA-0910) | TRH-R | IC50: 910 | Not Specified |
| Analogue 21a | TRH-R1 | 170 | In vitro cell assay |
| Analogue 21a | TRH-R2 | 16 | In vitro cell assay |
| FL-TRH (Fluorescein-labeled) | TRH-R | Apparent Kd: 400 | GH4C1 pituitary tumor cells |
| Other Neuropeptides | |||
| Neuropeptide Y (NPY) | Y1, Y2, Y4, Y5 | High Affinity | Not Specified |
| [125I]Y8Fa (NPFF analog) | NPFFR1 | Kd: 1.13 | Human |
| [125I]Y8Fa (NPFF analog) | NPFFR2 | Kd: 0.37 | Human |
Note: IC50 values represent the concentration of a ligand that displaces 50% of a radioligand and can be influenced by experimental conditions. Ki is the inhibition constant and Kd is the equilibrium dissociation constant.
Experimental Protocols: A Closer Look
The determination of receptor binding affinity is a cornerstone of pharmacological research. A common method employed is the competitive radioligand binding assay.
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the fundamental steps for assessing the binding of a test compound (like a TRH analog) to its receptor.
-
Receptor Preparation :
-
Cell membranes expressing the target receptor (e.g., TRH-R1 or TRH-R2) are prepared from cultured cells or tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Assay Setup :
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]MeTRH).
-
The prepared cell membranes.
-
A range of concentrations of the unlabeled test compound.
-
Assay buffer to maintain optimal pH and ionic strength.
-
-
-
Incubation :
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis :
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value is determined from this curve, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Concepts
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified TRH receptor signaling pathway.
References
Unveiling the Specificity of Trh-amc for Pyroglutamyl-Peptidase II
For researchers in drug discovery and neuroscience, the fluorogenic substrate Trh-amc (L-Pyroglutamyl-L-Histidyl-L-Proline-7-amino-4-methylcoumarin) serves as a valuable tool for assaying the activity of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme, also known as pyroglutamyl-peptidase II (PPII). This guide provides a comprehensive comparison of this compound's specificity, supported by available data and detailed experimental protocols to empower researchers in validating its use for their specific applications.
This compound is designed to mimic the endogenous substrate TRH, with the fluorophore 7-amino-4-methylcoumarin (AMC) conjugated to the C-terminus. Enzymatic cleavage of the bond between proline and AMC by PPII releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity. The high specificity of PPII for its natural substrate, TRH, is a key characteristic that is expected to extend to its synthetic analogue, this compound.
Target Enzyme: Pyroglutamyl-Peptidase II (TRH-degrading ectoenzyme)
Pyroglutamyl-peptidase II is a membrane-bound zinc metalloenzyme that plays a crucial role in the inactivation of TRH in the extracellular space. Its substrate specificity is known to be exceptionally narrow, primarily restricted to the cleavage of the pGlu-His bond of TRH. This inherent selectivity is the foundation for the specific utility of this compound as a research tool.
Comparative Performance of this compound
To rigorously confirm the specificity of this compound in a given experimental system, it is essential to perform comparative assays against a panel of relevant proteases. The following sections provide detailed protocols for conducting such specificity studies.
Data Presentation
To facilitate a clear comparison of this compound's performance, researchers should generate and present data in a structured format.
Table 1: Kinetic Parameters of this compound with Target Enzyme
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pyroglutamyl-Peptidase II | This compound | TBD | TBD | TBD |
TBD: To be determined by the researcher.
Table 2: Cross-Reactivity of this compound with Off-Target Proteases
| Protease | Substrate | Relative Hydrolysis Rate (%) |
| Trypsin | This compound | TBD |
| Chymotrypsin | This compound | TBD |
| Elastase | This compound | TBD |
| Papain | This compound | TBD |
| Other (specify) | This compound | TBD |
TBD: To be determined by the researcher. The relative hydrolysis rate should be expressed as a percentage of the rate observed with pyroglutamyl-peptidase II under identical conditions.
Experimental Protocols
To ensure robust and reproducible data, the following detailed experimental protocols are provided.
Protocol 1: Determination of Kinetic Parameters (Km and kcat) for this compound with Pyroglutamyl-Peptidase II
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of this compound by purified pyroglutamyl-peptidase II.
Materials:
-
Purified pyroglutamyl-peptidase II (of known concentration)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a series of this compound dilutions in assay buffer ranging from concentrations well below to well above the anticipated Km (e.g., 0.1 µM to 100 µM).
-
Add a fixed amount of purified pyroglutamyl-peptidase II to each well of the microplate. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the wells containing the enzyme.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of product (AMC) using a standard curve prepared with known concentrations of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.
Protocol 2: Specificity Assay of this compound against a Panel of Proteases
This protocol is designed to assess the cross-reactivity of this compound with a selection of common proteases.
Materials:
-
Purified pyroglutamyl-peptidase II (positive control)
-
Panel of off-target proteases (e.g., Trypsin, Chymotrypsin, Elastase, Papain) at known concentrations.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate assay buffers for each protease (ensure optimal pH and ionic strength).
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare working solutions of each protease in their respective optimal assay buffers.
-
Add each protease to separate wells of the microplate. Include a well with only assay buffer as a negative control.
-
Prepare a working solution of this compound in a universal assay buffer or the buffer compatible with the majority of the tested enzymes. The final concentration should be at or near the Km determined for pyroglutamyl-peptidase II, or a concentration known to give a robust signal.
-
Initiate the reactions by adding the this compound solution to all wells.
-
Monitor the fluorescence increase over a set period of time, as described in Protocol 1.
-
Calculate the rate of hydrolysis for each enzyme.
-
Express the activity of the off-target proteases as a percentage of the activity observed with pyroglutamyl-peptidase II to determine the relative cross-reactivity.
Mandatory Visualization
To visually represent the underlying principles of the assays and the enzymatic reaction, the following diagrams are provided.
References
A Comparative Analysis of Trh-amc for Pyroglutamyl-Peptidase II Activity Assessment in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of pyroglutamyl-peptidase II (PPII) activity is crucial for understanding its physiological roles and for the development of novel therapeutics. This guide provides a comparative overview of the performance of the fluorogenic substrate, Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin (Trh-amc), across various biological samples. We present supporting experimental data, detailed methodologies, and visualizations to facilitate informed experimental design.
Performance of this compound Across Biological Samples
This compound is a highly specific and sensitive substrate for PPII, an ectoenzyme responsible for the degradation of Thyrotropin-Releasing Hormone (TRH).[1][2] The enzymatic cleavage of the amide bond in this compound by PPII releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for the real-time measurement of enzyme activity. The performance of this compound can vary depending on the biological matrix due to differences in enzyme concentration, presence of endogenous inhibitors or competing substrates, and sample viscosity.
Below is a summary of the relative PPII activity observed in different rat biological samples using this compound. It is important to note that these values are synthesized from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
| Biological Sample | Relative PPII Specific Activity (%) | Key Considerations |
| Brain Homogenate | 100% | Highest activity due to the abundance of neuronal PPII.[3][4] |
| Pituitary Homogenate | ~60-80% | Significant PPII expression, crucial for regulating TRH signaling.[5][6] |
| Liver Homogenate | ~30-50% | Contains a soluble form of PPII and is a source of serum PPII.[1] |
| Serum | ~15-25% | Presence of a soluble, circulating form of PPII, often referred to as thyroliberinase.[2] |
| Plasma (Heparin) | ~10-20% | Activity may be slightly lower than in serum due to the presence of anticoagulants. |
| Plasma (EDTA) | ~5-15% | EDTA can chelate Zn2+, a necessary cofactor for PPII, potentially leading to lower measured activity. |
Alternatives to this compound
While this compound is a widely used and effective substrate, other methods and substrates can be employed to measure PPII activity:
-
Radiolabeled TRH: The traditional method involves incubating the sample with radiolabeled TRH and then separating and quantifying the degradation products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This method is highly sensitive but involves the handling of radioactive materials.[1]
-
Other Fluorogenic Substrates: While less common for PPII, other peptide substrates coupled to different fluorophores could potentially be developed.
-
PPII Inhibitors: The use of specific PPII inhibitors can be an indirect way to study its activity. By comparing the degradation of TRH in the presence and absence of a specific inhibitor, one can infer the contribution of PPII to the overall TRH degradation.[7]
Compared to these alternatives, this compound offers a good balance of specificity, sensitivity, and ease of use, making it a preferred choice for high-throughput screening and routine enzyme activity measurements.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. Below are sample preparation and assay protocols for measuring PPII activity in different biological samples using this compound.
Sample Preparation
1. Serum and Plasma:
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum).
-
Plasma: Collect whole blood in a tube containing an anticoagulant (e.g., heparin or EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Storage: Aliquot and store serum/plasma at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. Tissue Homogenates (Brain, Pituitary, Liver):
-
Excise the tissue of interest from a rat and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors).
-
Weigh the tissue and add 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer or a similar device on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the enzyme, and determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Aliquots of the tissue homogenate can be stored at -80°C.
This compound Fluorometric Assay Protocol
-
Prepare Assay Buffer: 20 mM Potassium Phosphate buffer, pH 7.5.[7]
-
Prepare this compound Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 100 µM. Protect the solution from light.
-
Prepare AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-10 µM) to generate a standard curve for quantifying the amount of released AMC.
-
Assay Procedure:
-
Pipette 50 µL of the biological sample (serum, plasma, or tissue homogenate diluted in assay buffer to an appropriate protein concentration) into the wells of a black 96-well microplate.
-
Include a blank for each sample containing the sample but no substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 100 µM this compound substrate solution to each well (final concentration of 50 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert the rate of fluorescence change to the rate of AMC production (e.g., in pmol/min).
-
Calculate the specific activity of PPII by dividing the rate of AMC production by the amount of protein in the sample (e.g., in pmol/min/mg of protein).
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for measuring PPII activity using this compound.
Caption: Simplified TRH signaling pathway and the role of PPII.
References
- 1. Presence of a particulate thyrotropin-releasing hormone-degrading pyroglutamate aminopeptidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Pyroglutamyl peptidase II inhibition enhances the analeptic effect of thyrotropin-releasing hormone in the rat medial septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-degrading enzymatic activities in GH3 cells and rat anterior pituitary homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TRH-AMC: A Comparative Guide to Performance in Pyroglutamyl-Peptidase II Assays
For researchers, scientists, and drug development professionals seeking to accurately measure the activity of pyroglutamyl-peptidase II (PAP-II), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, the selection of a suitable fluorogenic substrate is paramount. This guide provides a comprehensive comparison of TRH-AMC (
This document delves into the performance characteristics of this compound, outlines detailed experimental protocols for its use, and presents a comparative analysis with other fluorogenic substrates. The information herein is intended to empower researchers to make informed decisions for their specific assay requirements, ensuring data accuracy and reliability in drug discovery and basic research.
Performance Comparison of Fluorogenic Substrates for Pyroglutamyl-Peptidase II
For a related enzyme, human pyroglutamyl peptidase I (PAPI), a study utilizing a similar pyroglutamyl 7-aminomethylcoumarin substrate reported a Km of 0.132 ± 0.024 mM and a kcat of 2.68 ± 0.11 × 10⁻⁵ s⁻¹ . These values provide a valuable, albeit indirect, reference point for the expected performance of AMC-based substrates with pyroglutamyl peptidases.
The ideal fluorogenic substrate exhibits a low Km value, indicating a high affinity for the enzyme, and a high kcat value, signifying a rapid turnover rate. The ratio of kcat/Km, or catalytic efficiency, is the ultimate measure of a substrate's effectiveness.
| Substrate Type | Fluorophore | Principle | Advantages | Disadvantages |
| This compound | 7-amino-4-methylcoumarin (AMC) | Single-step cleavage releases a fluorescent molecule. | Simple assay format, well-established fluorophore. | Potential for lower sensitivity compared to newer fluorophores; fluorescence is pH-sensitive. |
| AFC-based Substrates | 7-amino-4-trifluoromethylcoumarin (AFC) | Single-step cleavage releases a fluorescent molecule. | Higher quantum yield than AMC, leading to brighter fluorescence and potentially higher sensitivity. | May have different optimal excitation/emission wavelengths compared to AMC. |
| FRET-based Substrates | e.g., EDANS/Dabcyl | Cleavage separates a quencher from a fluorophore, resulting in increased fluorescence. | High signal-to-noise ratio, can be designed for high specificity. | More complex substrate synthesis, potential for inner filter effects. |
| ACC-based Substrates | 7-amino-4-carbamoylmethylcoumarin (ACC) | Single-step cleavage releases a fluorescent molecule. | Reported to have a significantly higher fluorescence yield than AMC, allowing for more sensitive detection at lower substrate and enzyme concentrations. | Less commonly used than AMC or AFC, potentially less commercial availability. |
Experimental Protocols
A detailed protocol for determining the kinetic parameters (Km and kcat) of this compound with pyroglutamyl-peptidase II is provided below. This protocol is based on established principles of enzyme kinetics and fluorometric assays.[1]
Materials:
-
Pyroglutamyl-peptidase II (purified)
-
This compound (as substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dipeptidyl Peptidase IV (DPP-IV) (for coupled assay)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
7-amino-4-methylcoumarin (AMC) standard
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in Assay Buffer.
-
Prepare a stock solution of purified pyroglutamyl-peptidase II in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare a stock solution of DPP-IV in Assay Buffer.
-
Prepare a standard curve of free AMC in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Enzyme Assay (Coupled Reaction):
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound at varying concentrations (to determine Km)
-
DPP-IV solution
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the pyroglutamyl-peptidase II solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths should be optimized for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission).
-
Record the initial reaction velocities (RFU/min) from the linear portion of the progress curves for each substrate concentration.
-
-
Data Analysis:
-
Convert the initial velocities from RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E] , where [E] is the final concentration of the enzyme in the assay.
-
Mandatory Visualizations
References
Independent Validation of Published Trh-amc Experimental Data: A Comparative Guide
This guide provides an objective comparison of experimental data and methodologies for the measurement of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme (TRH-DE) activity, with a focus on the fluorogenic substrate Trh-amc (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin). It is intended for researchers, scientists, and drug development professionals working in endocrinology, neuroscience, and related fields.
Data Summary: this compound vs. Radiometric Assay
The following table summarizes the key quantitative parameters for the two primary methods used to measure TRH-DE activity: a continuous fluorometric assay using this compound and a discontinuous radiometric assay using radiolabeled TRH.
| Parameter | Fluorometric Assay (this compound) | Radiometric Assay ([³H]TRH) | Reference |
| Substrate | pyroglutamyl-histidyl-prolyl-7-amino-4-methylcoumarin (this compound) | [pyroGlu-³H]TRH | [1][2] |
| Principle | Coupled enzymatic reaction with DPPIV, release of fluorescent AMC | Measurement of radioactive product after separation from substrate | [1][2] |
| Michaelis Constant (Km) | 3.4 ± 0.7 µM / 3.8 ± 0.5 µM | Not explicitly stated for comparison | [1] |
| Inhibitor Constant (Ki) for TRH | 35 ± 4 µM | Not applicable | [1] |
| Assay Type | Continuous | Discontinuous | [1] |
| Relative Sensitivity | Lower | Higher (estimated to be up to 1000-fold more sensitive based on analogous enzyme assays) | [3] |
| Limit of Detection | Estimated in the range of 5 x 10⁻¹¹ mol for fluorescent product | Estimated in the range of 10⁻¹⁵ mol for radiolabeled product | [3] |
Experimental Protocols
Continuous Fluorometric Assay for TRH-DE using this compound
This protocol is based on the coupled enzyme assay described by Elmore, M. A., et al. (1999).[1]
Principle:
TRH-DE cleaves the pyroglutamyl residue from the non-fluorescent substrate this compound, producing His-Pro-amc. The intermediate product, His-Pro-amc, is then rapidly cleaved by the coupling enzyme, dipeptidyl peptidase IV (DPPIV), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the TRH-DE activity.
Materials:
-
This compound (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin)
-
Dipeptidyl peptidase IV (DPPIV)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Source of TRH-DE (e.g., purified enzyme, cell lysates, membrane fractions)
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and DPPIV in the assay buffer. The final concentration of this compound should be around its Km value, and DPPIV should be in excess to ensure the second reaction is not rate-limiting.
-
In a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
DPPIV solution
-
Sample containing TRH-DE
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
To quantify the enzyme activity, generate a standard curve using known concentrations of free AMC.
Radiometric Assay for TRH-DE
This protocol is based on the methodology referenced in publications studying TRH-DE.[2]
Principle:
This assay measures the activity of TRH-DE by incubating the enzyme with radiolabeled [pyroGlu-³H]TRH. The enzyme cleaves the radiolabeled pyroglutamate from the TRH molecule. The radioactive product is then separated from the unreacted substrate, and the amount of radioactivity in the product fraction is quantified to determine the enzyme activity.
Materials:
-
[pyroGlu-³H]TRH (radiolabeled substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Source of TRH-DE (e.g., purified enzyme, cell lysates, membrane fractions)
-
Quenching solution (e.g., activated charcoal suspension)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare a working solution of [pyroGlu-³H]TRH in the assay buffer.
-
In microcentrifuge tubes, add the assay buffer and the sample containing TRH-DE.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the [pyroGlu-³H]TRH working solution to each tube and mix gently.
-
Incubate for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution, such as an activated charcoal suspension, which binds the unreacted substrate.
-
Centrifuge the tubes to pellet the charcoal with the bound substrate.
-
Carefully transfer a known volume of the supernatant, containing the radioactive product, to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.
Visualizations
TRH Receptor Signaling Pathway
Caption: TRH receptor signaling cascade.
Experimental Workflow: this compound Coupled Assay
Caption: Workflow of the this compound coupled assay.
Logical Relationship: Assay Comparison
Caption: Comparison of assay methodologies.
References
- 1. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of TRH-AMC in the Laboratory
Essential guidance for researchers on the safe and compliant disposal of Thyrotropin-releasing hormone-7-amino-4-methylcoumarin (TRH-AMC), a fluorogenic peptide substrate widely used in biomedical research. This document outlines the necessary precautions, procedural steps, and regulatory considerations to ensure the safe handling and disposal of this compound.
For laboratory professionals engaged in drug discovery and scientific research, adherence to strict safety and disposal protocols for chemical reagents is paramount. The proper disposal of this compound, a compound combining a biologically active peptide (TRH) with a fluorescent reporter molecule (AMC), requires a multi-faceted approach that considers the nature of its components and the regulatory landscape governing laboratory waste.
Handling and Storage: The First Line of Defense
Before disposal, proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel. Lyophilized peptides should be stored at -20°C or colder for long-term stability.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture uptake, which can degrade the peptide.[1][2] When preparing solutions, always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3] Solutions of peptides are generally stable for up to a week at 4°C, but for longer-term storage, it is recommended to make single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[1][2]
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound and materials contaminated with it must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused or expired lyophilized powder, pipette tips, gloves, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.[6] This container should be a sturdy, leak-proof pail lined with a clear plastic bag.[4]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant hazardous waste container.[4][6] Ensure the container is properly capped when not in use.[4] Do not mix this compound waste with other incompatible chemical waste streams.[4][5]
2. Labeling:
All waste containers must be accurately labeled with a "Hazardous Waste" tag.[5][6] The label should clearly identify the contents, including the full chemical name (Thyrotropin-releasing hormone-7-amino-4-methylcoumarin), concentration (if applicable), and the date accumulation started.
3. Storage of Waste:
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers.[4][7] This area should be under the direct supervision of laboratory personnel and away from sinks or floor drains.[4][6]
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6][8] These entities are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.[8][9]
Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: The initial rinseate of the glassware must be collected and treated as hazardous liquid waste.[5]
-
Subsequent Cleaning: After the initial rinse, the glassware can typically be washed with a suitable laboratory detergent and rinsed thoroughly with purified water.
Safety and First Aid
In the event of accidental exposure to this compound, follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3][10] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Seek immediate medical attention.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Short-term Storage (Solutions) | Up to 1 week at 4°C | |
| Long-term Storage (Lyophilized) | -20°C or colder | [1] |
| Long-term Storage (Aliquoted Solutions) | -20°C or colder | [1] |
Experimental Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ptb.de [ptb.de]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eurogentec.com [eurogentec.com]
Essential Safety and Operational Guide for Handling TRH-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Thyrotropin-releasing hormone (TRH)-AMC. The following procedures are based on general laboratory safety protocols and information from the safety data sheet for 7-Amino-4-methylcoumarin (AMC), a component of TRH-AMC.
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment should be worn when handling this compound.
| Task | Minimum PPE Required |
| Receiving and Unpacking | Safety glasses, Laboratory coat, Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles, Laboratory coat, Nitrile gloves, Use of a chemical fume hood or ventilated balance enclosure is highly recommended. |
| Handling Solutions of this compound | Chemical splash goggles, Laboratory coat, Nitrile gloves |
| Spill Cleanup | Chemical splash goggles or face shield, Laboratory coat or chemical-resistant apron, Double-layered nitrile gloves, Respiratory protection may be required depending on the spill size and ventilation. |
| Waste Disposal | Chemical splash goggles, Laboratory coat, Nitrile gloves |
Safe Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Weighing: To prevent inhalation of dust, weigh the solid compound in a ventilated balance enclosure or a chemical fume hood.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been cleared by EHS.
-
4. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[1]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this compound down the drain or in the regular trash.[1]
-
The first rinse of any glassware that contained this compound should be collected as hazardous waste.[1]
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) for 7-Amino-4-methylcoumarin (AMC) and any other available safety information.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Execution:
-
Don the appropriate PPE before entering the designated work area.
-
Perform all manipulations of solid this compound and concentrated solutions within the chemical fume hood.
-
After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
-
Post-Handling:
-
Clean the work area with an appropriate solvent and then with soap and water.
-
Ensure all waste is properly containerized and labeled.
-
Store any remaining this compound in its original container, tightly sealed, in the designated storage location.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
